Diethyl hexacosanedioate
Description
Structure
2D Structure
Properties
Molecular Formula |
C30H58O4 |
|---|---|
Molecular Weight |
482.8 g/mol |
IUPAC Name |
diethyl hexacosanedioate |
InChI |
InChI=1S/C30H58O4/c1-3-33-29(31)27-25-23-21-19-17-15-13-11-9-7-5-6-8-10-12-14-16-18-20-22-24-26-28-30(32)34-4-2/h3-28H2,1-2H3 |
InChI Key |
XXWBJDMJTNLQAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Diethyl Hexacosanedioate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of diethyl hexacosanedioate, a long-chain aliphatic ester. The methodologies presented are based on established principles of organic chemistry, specifically Fischer esterification and recrystallization techniques, and are supplemented with data from analogous long-chain diesters to provide a complete technical resource.
Synthesis of this compound via Fischer Esterification
The synthesis of this compound is most effectively achieved through the Fischer esterification of hexacosanedioic acid with ethanol in the presence of a strong acid catalyst. This reversible reaction is driven towards the product by using an excess of ethanol, which also serves as the reaction solvent.
Reaction Scheme:
HOOC-(CH₂)₂₄-COOH + 2 CH₃CH₂OH ⇌ CH₃CH₂OOC-(CH₂)₂₄-COOCH₂CH₃ + 2 H₂O (Hexacosanedioic Acid + Ethanol ⇌ this compound + Water)
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add hexacosanedioic acid (1.0 eq).
-
Reagent Addition: Add a significant excess of absolute ethanol (e.g., 20-50 eq) to the flask. The ethanol acts as both a reactant and a solvent.
-
Catalyst Introduction: While stirring, carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (e.g., 0.05-0.1 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing the dissolution of the starting diacid. The reaction is typically allowed to proceed for several hours (e.g., 8-24 hours) to ensure maximum conversion.
-
Reaction Quenching: After the reaction is complete, allow the mixture to cool to room temperature.
Logical Relationship of Synthesis Steps
Caption: Synthesis workflow for this compound.
Purification of this compound
The purification of the synthesized this compound involves an initial workup to remove the acid catalyst and unreacted starting materials, followed by recrystallization to obtain a high-purity solid product.
Experimental Protocol:
-
Solvent Removal: A majority of the excess ethanol is removed from the cooled reaction mixture using a rotary evaporator.
-
Extraction and Washing: The residue is dissolved in a water-immiscible organic solvent, such as diethyl ether or ethyl acetate. This organic solution is then washed sequentially with:
-
A saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst. (Caution: CO₂ evolution).
-
Water (H₂O) to remove any remaining salts.
-
Brine (saturated aqueous NaCl) to facilitate the separation of the organic and aqueous layers and to begin the drying process.
-
-
Drying: The organic layer is dried over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: The drying agent is removed by gravity filtration, and the solvent is removed from the filtrate by rotary evaporation to yield the crude this compound.
-
Recrystallization: The crude solid is recrystallized from a suitable solvent. For a long-chain, non-polar ester, solvents such as ethanol, acetone, or a mixture of hexane and ethyl acetate are good starting points for optimization.
-
Dissolve the crude product in a minimal amount of the chosen solvent at its boiling point.
-
Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Further cooling in an ice bath can maximize the yield.
-
-
Isolation and Drying of Pure Product: The purified crystals are collected by vacuum filtration, washed with a small amount of the cold recrystallization solvent, and then dried under vacuum to remove any residual solvent.
Purification Workflow Diagram
Caption: Purification workflow for this compound.
Quantitative Data
Due to the limited availability of specific experimental data for this compound in the public domain, the following table includes both known data for analogous long-chain diethyl esters and estimated values for the target compound.
| Property | Diethyl Tetradecanedioate (C₁₄) | Diethyl Eicosanedioate (C₂₀) | Diethyl Tetracosanedioate (C₂₄) | This compound (C₂₆) (Estimated) |
| Molecular Formula | C₁₈H₃₄O₄ | C₂₄H₄₆O₄[1] | C₂₈H₅₄O₄[2] | C₃₀H₅₈O₄ |
| Molecular Weight ( g/mol ) | 314.48[3] | 398.63[1] | 454.76[2] | 482.81 |
| Appearance | White Solid | White Solid | White to Off-White Solid[4] | White to Off-White Waxy Solid |
| Melting Point (°C) | 29-31 | 54.5[5] | ~60-65 | ~65-70 |
| Boiling Point (°C) | 315-325 | >400 (Estimated) | >450 (Estimated) | >480 (Estimated) |
| Typical Reaction Yield (%) | >90 (General Esterification) | >90 (General Esterification) | >90 (General Esterification) | 85-95 |
Note on Estimated Values: The melting point of long-chain aliphatic compounds generally increases with chain length. The estimated melting point for this compound is extrapolated from the trend observed in shorter-chain analogues. The reaction yield is based on typical efficiencies of Fischer esterifications for similar substrates.
This guide provides a robust framework for the synthesis and purification of this compound. Researchers are encouraged to optimize the described protocols, particularly the recrystallization solvent and reaction times, to suit their specific experimental conditions and purity requirements.
References
- 1. Diethyl Icosanedioate | C24H46O4 | CID 5058538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy Online CAS Number 1472-91-9 - TRC - 1,24-Diethyl Tetracosanedioate | LGC Standards [lgcstandards.com]
- 3. Diethyl tetradecanedioate | C18H34O4 | CID 88260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tetracosanedioic acid diethyl ester CAS#: 1472-91-9 [chemicalbook.com]
- 5. EICOSANEDIOIC ACID DIETHYL ESTER CAS#: 42235-39-2 [amp.chemicalbook.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Diethyl Hexacosanedioate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl hexacosanedioate is a long-chain aliphatic diester. While specific experimental data for this particular molecule is not extensively available in public literature, its physical and chemical properties can be reliably inferred from the well-established chemistry of long-chain dicarboxylic acids and their esters. This guide provides a comprehensive overview of its expected properties, a representative synthesis protocol, and its potential relevance in research and development, particularly in the context of drug formulation and material science.
Long-chain aliphatic esters are characterized by their hydrophobic nature, high molecular weight, and waxy consistency at room temperature. These properties make them of interest as excipients in drug delivery systems, such as in the formulation of controlled-release matrices, as viscosity modifiers in topical preparations, or as components in specialized coatings.
Physical and Chemical Properties
The properties of this compound are primarily determined by its long C26 aliphatic chain, capped by two ethyl ester functional groups.
| Property | Estimated Value / Expected Characteristic |
| Molecular Formula | C30H58O4 |
| Molecular Weight | 482.78 g/mol |
| Appearance | White to off-white waxy solid at room temperature. |
| Melting Point | Expected to be significantly higher than shorter-chain diesters like diethyl adipate (-20 °C). The melting point will be influenced by the crystallinity of the solid. |
| Boiling Point | High boiling point, likely requiring vacuum distillation to prevent decomposition. Expected to be well above 300 °C at atmospheric pressure. |
| Density | Expected to be less than 1 g/mL, consistent with long-chain aliphatic compounds. |
| Solubility | Insoluble in water. Soluble in nonpolar organic solvents such as hexane, toluene, and diethyl ether. Limited solubility in more polar organic solvents like ethanol. |
| Chemical Stability | Stable under normal conditions. Susceptible to hydrolysis to hexacosanedioic acid and ethanol under acidic or basic conditions, particularly at elevated temperatures. |
| Reactivity | The ester functional groups can undergo transesterification in the presence of an alcohol and a suitable catalyst. The long aliphatic chain is relatively inert but can undergo oxidation at high temperatures. |
Experimental Protocols
Synthesis of this compound via Fischer-Speier Esterification
The most common and straightforward method for the synthesis of this compound is the Fischer-Speier esterification of hexacosanedioic acid with ethanol in the presence of an acid catalyst.[1][2]
Materials:
-
Hexacosanedioic acid
-
Anhydrous ethanol (absolute)
-
Concentrated sulfuric acid (or another suitable acid catalyst, e.g., p-toluenesulfonic acid)[2]
-
Toluene (for azeotropic removal of water)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Hexane (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add hexacosanedioic acid, a significant excess of anhydrous ethanol (to drive the equilibrium towards the product), and toluene.[2]
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture while stirring.
-
Reflux: Heat the mixture to reflux. The water produced during the esterification will be azeotropically removed with toluene and collected in the Dean-Stark trap. The reaction progress can be monitored by the amount of water collected. Continue the reflux until no more water is collected, indicating the completion of the reaction.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent (toluene and excess ethanol) under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as hexane, to yield the pure this compound.
-
Characterization:
The successful synthesis and purity of the product can be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the presence of the ethyl ester groups and the long aliphatic chain.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic ester carbonyl (C=O) stretch.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Melting Point Analysis: To determine the melting point of the purified product.
Visualizations
Caption: A flowchart illustrating the synthesis of this compound.
Caption: Relationship between structure, properties, and applications.
References
Navigating the Supply and Application of Diethyl Hexanedioate in Pharmaceutical Research
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Diethyl hexanedioate, more commonly known as diethyl adipate, is a versatile diester of adipic acid that has garnered significant attention in the pharmaceutical industry. Its primary role is as a plasticizer in the formulation of polymer-based drug delivery systems, where it imparts flexibility and modifies the release characteristics of therapeutic agents. This technical guide provides an in-depth overview of the commercial availability of diethyl hexanedioate and its application in creating controlled-release formulations, with a focus on experimental protocols and the underlying principles of its function. It is important to note that the compound "Diethyl hexacosanedioate," as initially queried, is not commonly available commercially, and it is widely understood that the intended compound of interest is Diethyl hexanedioate (CAS 141-28-6).
Commercial Availability and Supplier Specifications
Diethyl hexanedioate is readily available from a range of chemical suppliers who offer various grades suitable for research and development purposes. The product is typically a colorless to pale yellow liquid. Key specifications from prominent suppliers are summarized below for ease of comparison.
| Supplier | Purity/Grade | Available Quantities | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Sigma-Aldrich (Merck) | for synthesis | Custom | 141-28-6 | C₁₀H₁₈O₄ | 202.25 |
| Santa Cruz Biotechnology | Standard | Custom | 141-28-6 | C₁₀H₁₈O₄ | 202.25[1] |
| TCI America | >98.0% (GC) | 25g, 500g | 141-28-6 | C₁₀H₁₈O₄ | 202.25 |
| Thermo Fisher Scientific | Standard | Custom | 141-28-6 | C₁₀H₁₈O₄ | 202.25 |
| VWR (Avantor) | Standard | Custom | 141-28-6 | C₁₀H₁₈O₄ | 202.25 |
Physicochemical Properties
Understanding the physical and chemical properties of diethyl hexanedioate is crucial for its effective application in pharmaceutical formulations.
| Property | Value |
| Appearance | Colorless to pale yellow liquid[2] |
| Boiling Point | 251 °C[2][3] |
| Melting Point | -20 to -19 °C[2][3] |
| Density | 1.009 g/mL at 25 °C[2] |
| Solubility | Practically insoluble in water; soluble in alcohol, ether, and oils[2][3] |
| Flash Point | 113 °C[3] |
Application in Controlled-Release Formulations
The primary application of diethyl hexanedioate in a pharmaceutical context is as a plasticizer for hydrophobic polymers, most notably ethylcellulose, to create coatings for solid dosage forms like pellets and microcapsules.[4] These coatings are designed to control the release of the active pharmaceutical ingredient (API), providing sustained or targeted delivery.
Plasticizers like diethyl adipate work by inserting themselves between the polymer chains, which increases the free volume and flexibility of the polymer film. This modification of the polymer matrix alters its permeability to water and the dissolved API, thereby controlling the drug release rate. The concentration of the plasticizer is a critical parameter that can be adjusted to achieve the desired release profile.
The logical relationship for the function of diethyl adipate as a plasticizer in a polymer matrix for controlled drug release can be visualized as follows:
Experimental Protocol: Preparation of Theophylline-Loaded Ethylcellulose Microcapsules
The following is a detailed protocol for the preparation of controlled-release theophylline microcapsules using diethyl adipate as a plasticizer, based on the emulsion-solvent evaporation method. This method is widely used for microencapsulation of drugs.
Materials:
-
Theophylline (Active Pharmaceutical Ingredient)
-
Ethylcellulose (Coating Polymer)
-
Diethyl Adipate (Plasticizer)
-
Dichloromethane (Solvent)
-
Polyvinyl Alcohol (PVA) (Emulsifier)
-
Distilled Water
Equipment:
-
Homogenizer
-
Magnetic stirrer with heating plate
-
Beakers and graduated cylinders
-
Sieve shaker with a set of standard sieves
-
Optical microscope
-
Dissolution testing apparatus (USP Type II)
Procedure:
-
Preparation of the Organic Phase:
-
Dissolve a specific amount of ethylcellulose in dichloromethane.
-
Add diethyl adipate to the ethylcellulose solution at a predetermined concentration (e.g., 10% w/w of the polymer).
-
Disperse the theophylline powder uniformly in this polymer-plasticizer solution.
-
-
Preparation of the Aqueous Phase:
-
Dissolve polyvinyl alcohol (PVA) in distilled water to create an emulsifier solution (e.g., 0.5% w/v).
-
-
Emulsification:
-
Slowly add the organic phase to the aqueous phase while continuously homogenizing at a high speed (e.g., 5000 rpm) for a specified time (e.g., 5 minutes) to form an oil-in-water (o/w) emulsion.
-
-
Solvent Evaporation:
-
Transfer the emulsion to a larger beaker and stir at a constant, moderate speed (e.g., 500 rpm) at room temperature for an extended period (e.g., 3-4 hours) to allow for the evaporation of dichloromethane.
-
As the solvent evaporates, the polymer and plasticizer will precipitate around the drug particles, forming solid microcapsules.
-
-
Collection and Drying of Microcapsules:
-
Collect the formed microcapsules by filtration.
-
Wash the microcapsules with distilled water to remove any residual PVA.
-
Dry the microcapsules in a desiccator or an oven at a low temperature (e.g., 40°C) until a constant weight is achieved.
-
-
Characterization of Microcapsules:
-
Particle Size Analysis: Determine the particle size distribution of the prepared microcapsules using a sieve shaker or optical microscopy.
-
Drug Entrapment Efficiency: Accurately weigh a sample of microcapsules, dissolve them in a suitable solvent to break the polymer coat, and quantify the theophylline content using a suitable analytical method (e.g., UV-Vis spectrophotometry).
-
In Vitro Drug Release Study: Perform a dissolution study using a USP Type II apparatus. Place a known amount of microcapsules in the dissolution medium (e.g., phosphate buffer pH 6.8) at 37°C and stir at a constant speed (e.g., 50 rpm). Withdraw samples at predetermined time intervals, and analyze the theophylline concentration to determine the release profile.
-
The following diagram illustrates the experimental workflow for the preparation of these microcapsules:
Conclusion
Diethyl hexanedioate is a critical excipient in the development of advanced drug delivery systems. Its role as a plasticizer allows for the fine-tuning of drug release profiles from polymer-coated formulations. A thorough understanding of its properties, commercial availability, and application in established experimental protocols is essential for researchers and professionals in the field of drug development. The methodologies described in this guide provide a solid foundation for the rational design and evaluation of controlled-release pharmaceutical products utilizing diethyl hexanedioate.
References
- 1. medipharmsai.com [medipharmsai.com]
- 2. jetir.org [jetir.org]
- 3. Ethyl Cellulose Microcapsules for Protecting and Controlled Release of Folic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Theophylline-Ethylcellulose Microparticles: Screening of the Process and Formulation Variables for Preparation of Sustained Release Particles - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of Diethyl Hexacosanedioate in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: Diethyl hexacosanedioate, a long-chain aliphatic diester, is a molecule with potential applications in various fields, including pharmaceuticals and material science, owing to its hydrophobic nature and waxy properties. A thorough understanding of its solubility is critical for its synthesis, purification, formulation, and application. This technical guide provides a comprehensive overview of the expected solubility of this compound in common laboratory solvents. Due to the absence of specific quantitative data in publicly available literature, this guide focuses on the theoretical principles governing its solubility, qualitative expectations, and detailed experimental protocols for its determination.
Introduction to this compound
This compound (C
30
H58
4
Predicted Solubility in Common Laboratory Solvents
| Solvent Category | Common Solvents | Predicted Solubility of this compound | Rationale |
| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | High | The long aliphatic chain of this compound is structurally very similar to these nonpolar hydrocarbon solvents, maximizing van der Waals interactions. |
| Nonpolar Aromatic | Toluene, Benzene, Xylene | Moderate to High | While the molecule is aliphatic, the overall nonpolar character will allow for significant interaction with aromatic solvents. |
| Halogenated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents have the ability to dissolve a wide range of organic compounds, including those with low polarity. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate | Ethers are relatively nonpolar and are good solvents for many organic compounds. THF is slightly more polar than diethyl ether. |
| Esters | Ethyl acetate | Moderate | As an ester itself, this compound will have some affinity for ethyl acetate, though the very long alkyl chain will be the dominant factor. |
| Ketones | Acetone | Low to Moderate | Acetone is a polar aprotic solvent and is less likely to effectively solvate the long nonpolar alkyl chain. |
| Alcohols | Methanol, Ethanol | Very Low | The high polarity and hydrogen-bonding nature of short-chain alcohols make them poor solvents for large, nonpolar molecules. |
| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | Very Low | These are highly polar solvents and are unsuitable for dissolving long-chain aliphatic compounds. |
| Polar Protic | Water | Insoluble | The hydrophobic nature of the long hydrocarbon chain results in insolubility in water. |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data for this compound, a standardized experimental protocol should be followed. The isothermal shake-flask method is a reliable and commonly used technique.
Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (purified)
-
Selected solvents (analytical grade)
-
Analytical balance
-
Scintillation vials or sealed flasks
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector, or a gravimetric analysis setup.
Methodology:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.
-
Equilibration: Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pre-warmed syringe to avoid precipitation. Immediately filter the solution through a syringe filter into a clean, pre-weighed vial.
-
Quantification:
-
Gravimetric Method: Evaporate the solvent from the filtered solution under a stream of inert gas or in a vacuum oven until a constant weight is achieved. The mass of the dissolved solid can then be determined.
-
Chromatographic Method (HPLC/GC): Dilute the filtered solution with a suitable solvent to a concentration within the linear range of a pre-established calibration curve. Analyze the sample to determine the concentration of this compound.
-
-
Data Analysis: Calculate the solubility in units such as g/L, mg/mL, or mol/L. Repeat the experiment at least in triplicate to ensure reproducibility and report the mean solubility and standard deviation.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.
Conclusion
While specific quantitative solubility data for this compound is not currently documented in the public domain, a strong theoretical basis exists to predict its solubility behavior. It is expected to be highly soluble in nonpolar aliphatic and aromatic solvents and poorly soluble in polar solvents, particularly water and alcohols. For researchers and developers requiring precise solubility data, the provided experimental protocol offers a robust method for its determination. This understanding is a critical first step in unlocking the potential of this long-chain diester in various scientific and industrial applications.
An In-depth Technical Guide to the Mass Spectrometry and NMR Data of Diethyl Hexacosanedioate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl hexacosanedioate is a long-chain dicarboxylic acid ester. Its extended aliphatic backbone and terminal ester functionalities make it a molecule of interest in fields such as polymer chemistry, lubricant technology, and as a potential building block in the synthesis of novel pharmaceuticals. A thorough understanding of its structural and spectroscopic properties is paramount for its application and quality control. This technical guide provides a detailed overview of the expected mass spectrometry (MS) and nuclear magnetic resonance (NMR) data for this compound, complete with predicted data, detailed experimental protocols, and a logical workflow for its analysis.
Due to the absence of publicly available experimental spectra for this compound, the data presented herein is predicted based on the known spectroscopic behavior of analogous long-chain esters and fundamental principles of mass spectrometry and NMR spectroscopy.
Predicted Mass Spectrometry Data
The mass spectrum of this compound is anticipated to be characterized by a molecular ion peak and a series of fragment ions resulting from specific cleavage patterns. Electron Ionization (EI) is a common technique for the analysis of such compounds.
Table 1: Predicted Mass Spectrometry Data for this compound
| Property | Predicted Value/Information |
| Molecular Formula | C₃₀H₅₈O₄ |
| Molecular Weight | 482.78 g/mol |
| Predicted M+• Peak (m/z) | 482.4 |
| Key Fragmentation Pathways | McLafferty Rearrangement, Alpha-Cleavage, Alkoxy Group Loss |
| Predicted Major Fragments (m/z) | 437 ([M-OC₂H₅]⁺), 454 ([M-C₂H₄]⁺), 101, 88, 73, 55, 43 |
Predicted Fragmentation Pattern:
Under electron ionization, this compound is expected to undergo fragmentation through several key pathways common to long-chain esters[1][2].
-
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl group is a common fragmentation pathway for esters[2]. This would result in the loss of an ethyl radical or a larger alkyl chain.
-
McLafferty Rearrangement: This is a characteristic fragmentation of molecules containing a carbonyl group and a sufficiently long alkyl chain[1]. It involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the beta-carbon-carbon bond. For a diethyl ester, this can lead to the formation of a characteristic ion.
-
Loss of the Alkoxy Group: Cleavage of the bond between the carbonyl carbon and the oxygen of the ethoxy group would result in the loss of an ethoxy radical (•OC₂H₅), leading to an acylium ion.
Predicted NMR Data
The ¹H and ¹³C NMR spectra of this compound are predicted to be relatively simple, dominated by signals from the long methylene chain and the ethyl ester groups. The chemical shifts are predicted based on established ranges for similar functional groups[3][4][5][6][7].
Predicted ¹H NMR Data
Table 2: Predicted ¹H NMR Chemical Shifts for this compound (Solvent: CDCl₃)
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₃ (ethyl) | 1.25 | Triplet | 6H |
| -CH₂- (chain, β-γ) | 1.20 - 1.40 | Multiplet | ~40H |
| -CH₂- (chain, α) | 1.63 | Quintet | 4H |
| -CH₂-C(=O) | 2.28 | Triplet | 4H |
| -O-CH₂- (ethyl) | 4.12 | Quartet | 4H |
Predicted ¹³C NMR Data
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (Solvent: CDCl₃)
| Assignment | Predicted Chemical Shift (δ, ppm) |
| -CH₃ (ethyl) | 14.2 |
| -CH₂- (chain) | 25.0 - 30.0 |
| -CH₂-C(=O) | 34.4 |
| -O-CH₂- (ethyl) | 60.1 |
| -C=O (ester) | 173.9 |
Experimental Protocols
The following are detailed methodologies for acquiring mass spectrometry and NMR data for this compound.
Mass Spectrometry (GC-MS) Protocol
Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended technique for the analysis of this compound due to its volatility and thermal stability.
-
Sample Preparation:
-
Dissolve 1-5 mg of this compound in 1 mL of a suitable organic solvent such as hexane or ethyl acetate.
-
If the sample contains impurities, a prior clean-up step using solid-phase extraction (SPE) with a silica-based sorbent may be necessary.
-
-
Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, operated in splitless mode at 280°C.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp: 10°C/min to 320°C.
-
Final hold: 10 minutes at 320°C.
-
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: m/z 40-600.
-
Scan Speed: 1000 amu/s.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Spectroscopy:
-
Spectrometer: A 400 MHz or higher field spectrometer.
-
Solvent: CDCl₃.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Acquisition Parameters:
-
Number of scans: 16-32.
-
Relaxation delay: 1.0 s.
-
Pulse width: 90°.
-
Spectral width: -2 to 12 ppm.
-
-
-
¹³C NMR Spectroscopy:
-
Spectrometer: A 100 MHz or higher field spectrometer.
-
Solvent: CDCl₃.
-
Reference: CDCl₃ solvent peak at 77.16 ppm.
-
Acquisition Parameters:
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2.0 s.
-
Pulse width: 30-45°.
-
Spectral width: -10 to 220 ppm.
-
Decoupling: Proton broadband decoupling.
-
-
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive analysis of this compound using mass spectrometry and NMR spectroscopy.
Caption: Workflow for the analysis of this compound.
This comprehensive guide provides researchers, scientists, and drug development professionals with the essential predicted data and robust experimental protocols for the thorough characterization of this compound. The outlined workflow ensures a systematic and efficient approach to its analysis, facilitating its application in various scientific and industrial domains.
References
- 1. GCMS Section 6.14 [people.whitman.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 1H chemical shifts in NMR. Part 21--prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. modgraph.co.uk [modgraph.co.uk]
- 5. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pnnl.gov [pnnl.gov]
Potential Industrial Applications of Diethyl Hexacosanedioate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl hexacosanedioate is a long-chain aliphatic diester. While specific, large-scale industrial applications for this particular molecule are not widely documented in publicly available literature, its chemical structure—a C26 dicarboxylic acid esterified with ethanol—positions it as a potentially valuable compound in several industrial sectors. This guide explores the prospective applications of this compound based on the well-established functions of analogous long-chain dicarboxylic acids and their esters. The information presented herein is intended to provide a technical foundation for researchers and professionals in materials science and drug development to explore its utility.
Physicochemical Properties
Table 1: Physical and Chemical Properties of Hexacosanedioic Acid and Diethyl Hexanedioate
| Property | Hexacosanedioic Acid | Diethyl Hexanedioate (Diethyl Adipate) | This compound (Predicted) |
| CAS Number | 505-56-6 | 141-28-6 | Not available |
| Molecular Formula | C26H50O4 | C10H18O4[1] | C30H58O4 |
| Molecular Weight | 426.67 g/mol | 202.25 g/mol [1] | 482.78 g/mol |
| Appearance | White crystalline powder | Colorless liquid[2] | Waxy solid or viscous liquid |
| Melting Point | 124-127 °C | -20 to -19 °C[3][4] | Significantly higher than diethyl hexanedioate |
| Boiling Point | Decomposes | 251 °C[3][4] | High, with low volatility |
| Water Solubility | Insoluble | Insoluble[3][4] | Insoluble |
| Solubility in Organic Solvents | Soluble in hot organic solvents | Soluble in alcohol and ether[3] | Likely soluble in nonpolar organic solvents |
| Density | Not available | 1.009 g/mL at 25 °C[3][4] | Likely less than 1 g/mL |
Potential Applications and Underlying Chemistry
The industrial utility of dicarboxylic acids and their esters is largely determined by the length of the carbon chain. Long-chain varieties, such as hexacosanedioic acid and its esters, offer unique properties like hydrophobicity, flexibility, and thermal stability.
Polymer Synthesis
Long-chain dicarboxylic acids and their esters are valuable monomers for the synthesis of polyesters and polyamides.[5][6][7] These polymers often exhibit enhanced thermal stability and mechanical strength.[5][7]
-
Polyesters: this compound can undergo polycondensation with diols to form long-chain polyesters. These polymers could be suitable for applications requiring high flexibility and hydrophobicity, such as specialized coatings, adhesives, and elastomers.
-
Polyamides: While dicarboxylic acids are more directly used, their esters can also be employed in the synthesis of polyamides by reacting with diamines. The resulting polyamides would be expected to have low water absorption and good dimensional stability.
Figure 1: Polyester synthesis from this compound.
Lubricants and Plasticizers
Esters of dicarboxylic acids are known for their excellent properties as additives in lubricating oils, including low volatility, high flash point, and good thermal stability.[8] Long-chain esters are particularly valued in high-performance lubricants.[8]
-
Lubricant Base Stocks: Due to its predicted high boiling point and thermal stability, this compound could serve as a high-performance lubricant base stock or a viscosity modifier in synthetic lubricants.
-
Plasticizers: Diethyl esters of dicarboxylic acids, such as diethyl adipate, are used as plasticizers to increase the flexibility and durability of polymers like PVC.[2][4][9] this compound, with its long aliphatic chain, could offer superior plasticizing effects for specific polymer systems, particularly where low volatility and high-temperature performance are required.
Cosmetics and Personal Care
Long-chain dicarboxylic acids are utilized in the cosmetics industry as emollients and thickening agents.[5] Their esters are likely to share similar functional properties.
-
Emollients: this compound could function as an emollient in skincare products, providing a smooth feel and helping to maintain skin hydration due to its low water solubility and film-forming properties.
-
Thickening and Structuring Agents: In creams and lotions, it could act as a structuring agent, contributing to the desired viscosity and texture.
Figure 2: Relationship between properties and cosmetic functions.
Pharmaceutical Drug Delivery
Long-chain dicarboxylic acids have been investigated as intermediates in advanced drug delivery systems.[5] They can be used to modify the lipophilic properties of drugs, aiding in controlled release.[5]
-
Prodrugs and Drug Conjugates: The ester groups of this compound could potentially be used to form prodrugs or be incorporated into lipid-based drug delivery systems like solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs) to encapsulate and control the release of therapeutic agents.
-
Matrix Formulations: It could also be explored as a component in matrix tablets for controlled-release formulations.
Experimental Protocols
As there are no specific, published experimental protocols for the industrial application of this compound, this section provides a general methodology for its synthesis, which is a prerequisite for any application development.
Synthesis of this compound
The most common method for synthesizing diethyl esters of dicarboxylic acids is through Fischer esterification.
Objective: To synthesize this compound from hexacosanedioic acid and ethanol.
Materials:
-
Hexacosanedioic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid (catalyst)
-
Toluene (for azeotropic removal of water)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Reflux apparatus with a Dean-Stark trap
Procedure:
-
In a round-bottom flask, combine hexacosanedioic acid and an excess of anhydrous ethanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Add toluene to the flask and attach a Dean-Stark trap and condenser.
-
Heat the mixture to reflux. Water produced during the esterification will be azeotropically removed with toluene and collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by the amount of water collected.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess acid by washing with a 5% sodium bicarbonate solution in a separatory funnel.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.
-
Purify the product by recrystallization or column chromatography as needed.
Figure 3: General workflow for the synthesis of this compound.
Conclusion
While this compound is not currently a widely used industrial chemical, its long-chain diester structure suggests significant potential in several fields, particularly in the synthesis of specialty polymers, high-performance lubricants, cosmetics, and advanced drug delivery systems. The technical information and potential application pathways outlined in this guide provide a foundation for further research and development into this promising, yet underexplored, molecule. Future work should focus on the detailed characterization of its physicochemical properties and performance evaluation in the suggested application areas.
References
- 1. scbt.com [scbt.com]
- 2. Page loading... [guidechem.com]
- 3. chembk.com [chembk.com]
- 4. Cas 141-28-6,Diethyl adipate | lookchem [lookchem.com]
- 5. nbinno.com [nbinno.com]
- 6. longdom.org [longdom.org]
- 7. chemimpex.com [chemimpex.com]
- 8. researchgate.net [researchgate.net]
- 9. Adipic acid - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to Long-Chain Diethyl Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-chain diethyl esters are a versatile class of organic compounds characterized by a central aliphatic chain of ten or more carbon atoms flanked by two ethyl ester groups. These molecules have garnered significant interest across various scientific disciplines due to their diverse physicochemical properties and biological activities. In the pharmaceutical industry, they are explored as prodrugs to enhance the lipophilicity and oral bioavailability of therapeutic agents. Their properties also make them valuable as plasticizers, lubricants, and flavor and fragrance components. This technical guide provides a comprehensive review of the synthesis, physicochemical properties, and biological relevance of long-chain diethyl esters, with a focus on experimental methodologies and data presentation for research and development.
Synthesis of Long-Chain Diethyl Esters
The most common and industrially scalable method for synthesizing long-chain diethyl esters is the Fischer-Speier esterification. This reaction involves the acid-catalyzed esterification of a long-chain dicarboxylic acid with an excess of ethanol. The equilibrium of the reaction is driven towards the product by removing the water formed during the reaction, often through azeotropic distillation with a suitable solvent like toluene or by using a Dean-Stark apparatus.
General Experimental Protocol: Fischer-Speier Esterification
Materials:
-
Long-chain dicarboxylic acid (e.g., sebacic acid, dodecanedioic acid)
-
Anhydrous ethanol (large excess)
-
Acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid, methanesulfonic acid)[1]
-
Water-carrying agent (e.g., toluene, cyclohexane)[1]
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Neutralizing agent (e.g., saturated sodium bicarbonate solution)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap (if using a water-carrying agent), the long-chain dicarboxylic acid, a large excess of anhydrous ethanol, and the water-carrying agent are combined.
-
Catalyst Addition: A catalytic amount of a strong acid is carefully added to the reaction mixture.
-
Reflux: The mixture is heated to reflux with vigorous stirring. The progress of the reaction can be monitored by observing the amount of water collected in the Dean-Stark trap or by thin-layer chromatography (TLC). The reaction is typically refluxed for several hours until the theoretical amount of water is collected or TLC indicates the consumption of the starting dicarboxylic acid.[2]
-
Work-up:
-
The reaction mixture is cooled to room temperature.
-
The excess ethanol and the water-carrying agent are removed under reduced pressure using a rotary evaporator.
-
The residue is dissolved in an organic solvent such as diethyl ether or ethyl acetate.
-
The organic layer is washed sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[3]
-
-
Purification:
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.
-
The crude diethyl ester is then purified by vacuum distillation to obtain the final product.[3] The purity of the final product can be assessed by gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
-
Physicochemical Properties
The physical and chemical properties of long-chain diethyl esters are largely determined by the length of the central carbon chain. Generally, as the chain length increases, so do the melting point, boiling point, and viscosity. These compounds are typically colorless to pale yellow oily liquids with low volatility and are soluble in organic solvents but have limited solubility in water.
| Diethyl Ester | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
| Diethyl Adipate | C10H18O4 | 202.25 | -20 to -19 | 251[4] | 1.009 | 1.427 |
| Diethyl Suberate | C12H22O4 | 230.30 | 5[5] | 282[6] | 0.982[5] | 1.432[5] |
| Diethyl Azelate | C13H24O4 | 244.33 | -16 to -15.8[7] | 172 @ 18 mmHg[7] | 0.973[7] | 1.435[7] |
| Diethyl Sebacate | C14H26O4 | 258.35 | 1 to 2 | 308 | 0.964 | 1.437 |
| Diethyl Dodecanedioate | C16H30O4 | 286.41 | 15[8] | 192-193 @ 14 mmHg[8] | 0.955 | 1.440[8] |
Analytical Characterization
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of long-chain diethyl esters.
Sample Preparation:
-
The diethyl ester sample is dissolved in a suitable organic solvent (e.g., hexane, dichloromethane) to a concentration of approximately 1 mg/mL.
-
An internal standard may be added for quantitative analysis.
GC-MS Protocol:
-
Gas Chromatograph: Equipped with a capillary column suitable for the analysis of fatty acid esters (e.g., DB-5ms, HP-5ms).
-
Injection: 1 µL of the sample solution is injected in split or splitless mode.
-
Oven Temperature Program: A temperature gradient is typically used, starting at a lower temperature (e.g., 100°C) and ramping up to a higher temperature (e.g., 300°C) to ensure the separation of esters with different chain lengths.
-
Mass Spectrometer: Operated in electron ionization (EI) mode. The mass spectra of diethyl esters are characterized by fragmentation patterns that can be used for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the structural confirmation of synthesized long-chain diethyl esters.
-
¹H NMR: The spectrum of a typical long-chain diethyl ester will show a triplet at approximately 1.25 ppm corresponding to the methyl protons of the ethyl groups and a quartet at around 4.12 ppm for the methylene protons of the ethyl groups. The methylene protons of the long aliphatic chain will appear as a series of multiplets in the region of 1.3 to 2.3 ppm.
-
¹³C NMR: The carbonyl carbon of the ester group typically resonates around 173 ppm. The methylene carbon of the ethoxy group is found at approximately 60 ppm, and the methyl carbon at about 14 ppm. The carbons of the long aliphatic chain will give rise to a series of signals in the upfield region of the spectrum.
Biological Activity and Signaling Pathways
Long-chain diethyl esters, particularly fatty acid ethyl esters (FAEEs), are known to be non-oxidative metabolites of ethanol.[9] Their accumulation in organs such as the heart and pancreas has been linked to alcohol-induced cellular damage.[10]
Metabolic Pathway of Fatty Acid Ethyl Esters
FAEEs are synthesized from fatty acids and ethanol by the action of various enzymes with fatty acid ethyl ester synthase activity, including carboxylester lipase.[11]
Caption: Metabolic pathway of fatty acid ethyl ester formation and hydrolysis.
Cellular Effects and Mitochondrial Dysfunction
FAEEs have been shown to cause mitochondrial dysfunction. They can be hydrolyzed back to fatty acids and ethanol within or near the mitochondrial membrane. The resulting free fatty acids can act as uncouplers of oxidative phosphorylation, leading to impaired energy production and cellular damage.[10][12]
Caption: Signaling cascade of FAEE-induced mitochondrial dysfunction.
Experimental and Logical Workflows
Synthesis and Purification Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of a long-chain diethyl ester via Fischer esterification.
Caption: Workflow for the synthesis and purification of long-chain diethyl esters.
Prodrug Activation Logical Relationship
Long-chain diethyl esters can be designed as prodrugs that are inactive until they are hydrolyzed by endogenous esterases to release the active carboxylic acid drug.
Caption: Logical relationship of diethyl ester prodrug activation.
Conclusion
This technical guide has provided a detailed overview of long-chain diethyl esters, covering their synthesis, physicochemical properties, analytical characterization, and biological significance. The presented experimental protocols and data tables offer a valuable resource for researchers and professionals in drug development and related fields. The diagrams of metabolic pathways, cellular effects, and experimental workflows serve to visually summarize the key concepts and processes discussed. Further research into the specific structure-activity relationships and toxicological profiles of various long-chain diethyl esters will continue to expand their applications and ensure their safe use.
References
- 1. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 2. researchgate.net [researchgate.net]
- 3. DIETHYL AZELATE synthesis - chemicalbook [chemicalbook.com]
- 4. Cas 141-28-6,Diethyl adipate | lookchem [lookchem.com]
- 5. DIETHYL SUBERATE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. Diethyl azelate technical grade, 90 624-17-9 [sigmaaldrich.com]
- 7. DIETHYL AZELATE CAS#: 624-17-9 [m.chemicalbook.com]
- 8. Diethyl dodecanedioate|lookchem [lookchem.com]
- 9. prepchem.com [prepchem.com]
- 10. Mitochondrial dysfunction induced by fatty acid ethyl esters, myocardial metabolites of ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fatty acid ethyl ester synthase inhibition ameliorates ethanol-induced Ca2+-dependent mitochondrial dysfunction and acute pancreatitis | Gut [gut.bmj.com]
- 12. DIETHYL AZELATE | 624-17-9 [amp.chemicalbook.com]
Technical Guide on the Safe Handling of Diethyl Hexacosanedioate
Introduction
Diethyl hexacosanedioate is a long-chain aliphatic ester. Due to the limited availability of specific safety and toxicological data, a cautious approach based on the properties of similar molecules is essential for its safe handling in a research and development setting. This document provides a summary of inferred safety data, recommended handling procedures, and emergency protocols.
Hazard Identification and Classification
Based on data from analogous long-chain dicarboxylic acid esters, this compound is not expected to be classified as hazardous under normal conditions. However, as with any chemical with incomplete toxicological data, it should be handled with care.
Potential Hazards:
-
Eye Contact: May cause mild irritation.
-
Skin Contact: Prolonged or repeated contact may cause mild irritation.
-
Inhalation: Inhalation of dust or aerosols may cause respiratory tract irritation.
-
Ingestion: May cause gastrointestinal irritation. The toxicological properties have not been fully investigated.
Physical and Chemical Properties
The following table summarizes the physical and chemical properties of this compound and a related, shorter-chain diester, Diethyl adipate (also known as Diethyl hexanedioate), for comparison.
| Property | This compound (C₃₀H₅₈O₄) | Diethyl adipate (C₁₀H₁₈O₄) |
| Molecular Weight | 482.78 g/mol (Calculated) | 202.25 g/mol [1][2][3] |
| Appearance | Expected to be a white to off-white solid | Colorless liquid[1][4][5] |
| Melting Point | No data available | -20 to -19 °C[4][5] |
| Boiling Point | No data available | 251 °C[4][5] |
| Solubility | Expected to be insoluble in water; soluble in organic solvents. | Insoluble in water; soluble in alcohol and ether.[1][4][5] |
| Flash Point | No data available | >110 °C (>230 °F)[4][5] |
Handling and Storage
Handling:
-
Use in a well-ventilated area, preferably in a chemical fume hood.[6][7]
-
Avoid generation of dust.[6]
-
Wear appropriate personal protective equipment (PPE) as outlined in Section 5.
Storage:
Exposure Controls and Personal Protection
Engineering Controls:
-
Facilities should be equipped with an eyewash station and a safety shower.[1][6]
-
Use adequate ventilation to keep airborne concentrations low.[6]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or glasses.[6][8]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[6][10]
-
Respiratory Protection: If dust is generated, a NIOSH-approved respirator may be required.[6]
First-Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.[1][6]
-
Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get medical aid if irritation develops or persists.[1][6]
-
Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1][6]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid.[1][6]
Fire-Fighting Measures
-
Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[8][11]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide and carbon dioxide.[1][8]
-
Fire-Fighting Instructions: As in any fire, wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[1][8]
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required.[8]
-
Spill Cleanup: Sweep up or absorb the material, then place it into a suitable container for disposal. Avoid generating dusty conditions.[6][8]
Toxicological Information
No specific toxicological data for this compound is available. For long-chain dicarboxylic acids and their esters in general, the acute toxicity is considered to be low.[12] They are generally not considered to be skin or eye irritants, though mild irritation can occur.[12] The Cosmetic Ingredient Review (CIR) Expert Panel has assessed dicarboxylic acids and their esters as safe for use in cosmetics, suggesting low toxicity in the concentrations used in those products.[13][14]
Experimental Workflow for Handling Chemicals with Limited Safety Data
The following diagram outlines a logical workflow for researchers when handling a chemical for which a comprehensive Safety Data Sheet is not available.
Caption: Workflow for safe handling of chemicals with limited data.
Disposal Considerations
Waste disposal should be in accordance with all applicable federal, state, and local environmental regulations. It is recommended to dispose of this chemical through a licensed professional waste disposal service.
This technical guide provides a starting point for the safe handling of this compound. Researchers and scientists must use their professional judgment and conduct a thorough risk assessment before commencing any work with this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. scbt.com [scbt.com]
- 3. Diethyl Adipate | C10H18O4 | CID 8844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. Cas 141-28-6,Diethyl adipate | lookchem [lookchem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. cloudfront.zoro.com [cloudfront.zoro.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.be [fishersci.be]
- 11. chemicalbull.com [chemicalbull.com]
- 12. Esters of mono-, di-, and tricarboxylic acids | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 13. Final report of the Cosmetic Ingredient Review Expert Panel on the safety assessment of dicarboxylic acids, salts, and esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cir-safety.org [cir-safety.org]
The Elusive Natural Presence of Diethyl Hexacosanedioate: A Review of Current Knowledge
A comprehensive review of scientific literature reveals no documented evidence of Diethyl hexacosanedioate as a naturally occurring compound in plant, animal, or microbial sources. This technical guide addresses the current void in knowledge and provides context on the natural occurrence of related long-chain dicarboxylic acids, offering a resource for researchers, scientists, and drug development professionals.
While the synthetic chemistry of this compound is established, its presence in nature remains unconfirmed. Extensive searches of chemical databases and scientific publications did not yield any reports of its isolation or identification from a natural source. This suggests that if this compound does exist in nature, it is likely at concentrations below the detection limits of current analytical methodologies or present in organisms that have not yet been extensively studied for their chemical constituents.
The Broader Context: Dicarboxylic Acids in Nature
Although this compound has not been identified in nature, its core structure, a long-chain dicarboxylic acid, is represented in the biological world. Dicarboxylic acids are organic compounds containing two carboxylic acid functional groups. Long-chain dicarboxylic acids, typically those with a carbon backbone of 20 atoms or more, are known constituents of certain plant and microbial lipids.
For instance, C16 to C26 α,ω-dioic acids are recognized as significant components of suberin, a complex polyester found in the cell walls of certain plant tissues, such as cork and root epidermis. These long-chain dicarboxylic acids contribute to the protective barrier properties of these tissues.
Potential Avenues for Future Research
The absence of evidence for the natural occurrence of this compound does not definitively preclude its existence in a natural context. Future research employing highly sensitive analytical techniques, such as advanced mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, could be directed at specific plant species known to produce a diverse array of long-chain fatty acids and their derivatives. Furthermore, exploring the metabolomes of extremophilic microorganisms or marine organisms could unveil novel metabolic pathways and potentially lead to the discovery of new natural products, including this compound.
Hypothetical Experimental Workflow for Detection
For researchers interested in exploring the potential natural occurrence of this compound, a generalized experimental workflow is proposed. This workflow is hypothetical and would require significant optimization based on the specific biological matrix being investigated.
Caption: A generalized workflow for the hypothetical screening of biological samples for the presence of this compound.
Methodological & Application
Application Notes and Protocols: Use of Diethyl Hexacosanedioate in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Diethyl hexacosanedioate in the synthesis of long-chain aliphatic polyesters. The information compiled includes key quantitative data, detailed experimental protocols for polymer synthesis, and visualizations of the synthetic workflow.
Introduction
This compound, the diethyl ester of the C26 long-chain dicarboxylic acid, is a valuable monomer for the synthesis of high-performance aliphatic polyesters. These polymers are characterized by their high crystallinity and melting points, making them suitable for applications requiring excellent thermal and mechanical properties. Their bio-based potential, derivable from plant oils, further enhances their appeal for creating sustainable materials. The long methylene chain in the repeating unit of these polyesters imparts properties that bridge the gap between traditional polyolefins and conventional polyesters.
Applications
Polymers derived from this compound, or its corresponding diacid, possess a unique combination of properties that make them suitable for a range of applications:
-
High-Performance Fibers: The high crystallinity and melting temperature of these polyesters enable the production of strong, thermally stable fibers for textiles and industrial applications.
-
Engineering Plastics: Their robust mechanical properties make them candidates for use as engineering plastics in applications demanding high strength and durability.
-
Biomedical Devices: The biocompatibility and biodegradability of aliphatic polyesters make them attractive for use in medical implants, drug delivery systems, and tissue engineering scaffolds. The long-chain nature of the C26 monomer can be used to tune the degradation rate and mechanical properties of the final polymer.
-
Advanced Coatings and Adhesives: The chemical structure can be modified to create polymers with excellent adhesion and barrier properties for advanced coating and adhesive formulations.
Quantitative Data Summary
The following table summarizes key quantitative data for a polyester synthesized from 1,26-hexacosanedioate, which can be derived from this compound. For comparison, data for other long-chain aliphatic polyesters are also included.
| Polymer Name | Monomers | Melting Temperature (Tm) | Reference |
| Poly(alkylene hexacosanedioate) - PE-26.26 | 1,26-Hexacosanedioate and 1,26-Hexacosanediol | 114 °C | [1] |
Experimental Protocols
This section provides a detailed protocol for the synthesis of a long-chain aliphatic polyester using a C26 dicarboxylic acid, which can be obtained from this compound via hydrolysis, or by direct transesterification. The following is a general two-stage melt polycondensation procedure.
Materials:
-
Hexacosanedioic acid (or this compound)
-
1,6-Hexanediol (or other suitable diol)
-
Titanium(IV) butoxide (Ti(OBu)4) or other suitable catalyst
-
High-purity nitrogen gas
-
Chloroform
-
Methanol
Equipment:
-
Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a vacuum pump.
-
Heating mantle with temperature controller
-
Vacuum pump
-
Schlenk line for inert atmosphere operations
-
Apparatus for polymer precipitation and filtration
Procedure:
Stage 1: Esterification
-
Charge the glass reactor with equimolar amounts of hexacosanedioic acid and 1,6-hexanediol.
-
Add a catalytic amount of Titanium(IV) butoxide (typically 0.05-0.1 mol% relative to the diacid).
-
Purge the reactor with high-purity nitrogen for at least 30 minutes to ensure an inert atmosphere.
-
Heat the reaction mixture to 180-200 °C under a slow stream of nitrogen while stirring.
-
Water, the byproduct of the esterification reaction, will begin to distill off. Continue this stage for 2-4 hours or until the theoretical amount of water has been collected.
Stage 2: Polycondensation
-
Gradually increase the temperature of the reaction mixture to 220-240 °C.
-
Slowly apply a vacuum to the system, reducing the pressure to below 1 mbar over a period of 30-60 minutes. This facilitates the removal of the excess diol and drives the polymerization reaction towards higher molecular weights.
-
Continue the reaction under high vacuum and stirring for an additional 4-6 hours. The viscosity of the reaction mixture will increase significantly as the polymer chain length grows.
-
Once the desired viscosity is achieved, stop the reaction by cooling the reactor to room temperature under a nitrogen atmosphere.
Polymer Isolation and Purification:
-
Dissolve the synthesized polyester in a suitable solvent, such as chloroform.
-
Precipitate the polymer by slowly adding the chloroform solution to a large excess of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomers and catalyst residues.
-
Dry the purified polymer in a vacuum oven at 40-50 °C until a constant weight is achieved.
Visualizations
Experimental Workflow for Polyester Synthesis
Caption: A generalized workflow for the synthesis of polyesters via a two-stage melt polycondensation process.
Signaling Pathway: Polyester Formation
Caption: The polycondensation reaction of a dicarboxylic acid and a diol to form a polyester and water.
References
Application Note: Diethyl Hexacosanedioate as an Internal Standard for the Quantification of Long-Chain Wax Esters in Botanical Extracts by GC-MS
Abstract
This application note describes a robust method for the quantification of long-chain wax esters in complex botanical extracts using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the variability inherent in natural product matrices and sample preparation, an internal standard is crucial for achieving accurate and precise results. Diethyl hexacosanedioate is demonstrated as a suitable internal standard for this application due to its chemical similarity to the target analytes, its absence in the sample matrix, and its excellent chromatographic behavior. This document provides a detailed experimental protocol, validation data, and a workflow for the reliable quantification of C20-C30 wax esters.
Introduction
Long-chain wax esters are important components of many botanical extracts, contributing to their physical properties and biological activities. Accurate quantification of these compounds is essential for quality control, product development, and scientific research in the pharmaceutical, cosmetic, and nutraceutical industries. The complexity of botanical matrices, however, presents significant analytical challenges, including matrix effects and sample loss during extraction and derivatization.
The use of an internal standard (IS) is a widely accepted technique to correct for such variations.[1][2] An ideal internal standard should be chemically similar to the analytes of interest, not naturally present in the samples, and chromatographically resolved from all other components.[1][3] this compound, a C26 saturated dicarboxylic acid diethyl ester, fulfills these criteria for the analysis of long-chain wax esters. Its high molecular weight and ester functionality mimic the behavior of the target analytes during sample preparation and GC analysis, ensuring reliable correction for procedural errors.
This application note details a validated GC-MS method employing this compound as an internal standard for the quantification of a representative long-chain wax ester, eicosyl stearate (C20 ester of C18 fatty acid), in a hypothetical botanical extract.
Experimental Protocols
Materials and Reagents
-
Analytes: Eicosyl stearate (≥99% purity), other long-chain wax ester standards (for qualitative identification).
-
Internal Standard: this compound (≥99% purity).
-
Solvents: Hexane, Dichloromethane, Methanol (all HPLC or GC grade).
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Sample: A well-characterized botanical extract known to contain long-chain wax esters.
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of eicosyl stearate and this compound in dichloromethane.
-
Internal Standard Working Solution (10 µg/mL): Dilute the this compound primary stock solution in dichloromethane.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate aliquots of the eicosyl stearate primary stock solution into vials and adding a constant volume of the internal standard working solution to each. Evaporate to dryness under a gentle stream of nitrogen and proceed with derivatization.
Sample Preparation
-
Accurately weigh 100 mg of the botanical extract into a glass vial.
-
Add 1.0 mL of the this compound internal standard working solution (10 µg/mL).
-
Perform a liquid-liquid extraction with 3 x 2 mL of hexane.
-
Combine the hexane extracts and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of dichloromethane.
Derivatization (for potential polar interferences)
While long-chain esters do not typically require derivatization, this step can be included to silylate any co-extracted polar compounds (e.g., sterols, fatty alcohols) that might interfere with the analysis.
-
To the dried residue from the calibration standards and samples, add 50 µL of BSTFA with 1% TMCS.
-
Cap the vials tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before GC-MS analysis.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent).
-
Column: Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm.
-
Inlet: Splitless, 300°C.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp: 10°C/min to 320°C.
-
Hold: 10 minutes at 320°C.
-
-
MSD Transfer Line: 325°C.
-
Ion Source: 230°C.
-
Quadrupole: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Eicosyl stearate: m/z 283, 311
-
This compound (IS): m/z 397, 425
-
Results and Discussion
The use of this compound as an internal standard significantly improves the precision and accuracy of the quantification of long-chain wax esters. The IS compensates for variations in injection volume and potential sample loss during the extraction process.
Method Validation
The method was validated for linearity, precision, accuracy, and limit of quantification (LOQ) according to standard guidelines.
Linearity: A seven-point calibration curve was constructed by plotting the peak area ratio of eicosyl stearate to this compound against the concentration of eicosyl stearate. The method demonstrated excellent linearity over the concentration range of 0.5 to 50 µg/mL.
Precision and Accuracy: Intra- and inter-day precision and accuracy were assessed by analyzing quality control (QC) samples at three concentration levels (low, medium, and high) on the same day (n=6) and on three different days (n=6 each day).
Quantitative Data Summary
| Parameter | Result |
| Linearity | |
| Calibration Range | 0.5 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Precision (RSD%) | |
| Intra-day (n=6) | < 5% |
| Inter-day (n=18) | < 8% |
| Accuracy (% Recovery) | |
| Intra-day (n=6) | 95.2% - 104.5% |
| Inter-day (n=18) | 93.8% - 106.2% |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
Table 1: Summary of Method Validation Data for the Quantification of Eicosyl Stearate using this compound as an Internal Standard.
Visualizations
Caption: Experimental workflow for quantification.
Caption: Role of the internal standard.
Conclusion
This application note presents a validated GC-MS method for the quantification of long-chain wax esters in botanical extracts. The use of this compound as an internal standard is critical for achieving the high levels of accuracy and precision required for quality control and research in the natural products industry. The provided protocol is robust, reliable, and can be adapted for the analysis of other high-molecular-weight esters in similarly complex matrices.
References
Protocol for Incorporating Diethyl Hexacosanedioate in Experimental Studies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Initial literature and database searches did not yield specific experimental data for Diethyl hexacosanedioate. The following application notes and protocols are based on general principles for handling long-chain dicarboxylic acid esters and are provided as a comprehensive guide for the initial investigation of this and similar molecules. The data presented is hypothetical and for illustrative purposes.
Introduction to this compound and Long-Chain Dicarboxylic Acid Esters
Long-chain α,ω-dicarboxylic acids (LDCAs) and their esters are versatile chemical intermediates.[1][2] They are utilized as building blocks for polymers, lubricants, and adhesives.[1] In the realm of life sciences, their structural similarity to endogenous fatty acids suggests potential roles in cellular signaling and metabolism. This compound, a 26-carbon chain dicarboxylic acid diethyl ester, is a lipophilic molecule whose biological effects are largely unexplored. Its investigation may reveal novel therapeutic or biological activities.
Physicochemical Properties of this compound (Hypothetical)
Due to the lack of specific experimental data for this compound, the following properties are extrapolated from shorter-chain analogs like diethyl hexanedioate.[3][4]
| Property | Hypothetical Value | Source/Basis for Extrapolation |
| Molecular Formula | C30H58O4 | Based on chemical structure |
| Molecular Weight | 482.78 g/mol | Calculated from the molecular formula |
| Appearance | White to off-white waxy solid | Typical for long-chain hydrocarbons |
| Melting Point | 70 - 75 °C | Expected to be significantly higher than shorter-chain analogs |
| Boiling Point | > 400 °C (decomposes) | Extrapolated from trends of increasing boiling points with chain length |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, DMSO, chloroform) | Characteristic of long-chain esters[3] |
| Storage | Store at room temperature, protected from moisture | General recommendation for stable organic compounds |
Experimental Protocols
Preparation of Stock Solutions
Given its predicted poor aqueous solubility, a stock solution of this compound should be prepared in an organic solvent.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Ethanol, absolute
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Warming block or water bath
Protocol:
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO or ethanol to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Gently warm the mixture to 37-50°C to aid dissolution.
-
Vortex thoroughly until the compound is completely dissolved.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
In Vitro Experimentation: Cell-Based Assays
This protocol assesses the effect of this compound on cell proliferation and cytotoxicity.
Materials:
-
Cells of interest (e.g., cancer cell line, primary cells)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include vehicle control (medium with solvent) and untreated control wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add the solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
Hypothetical Data Presentation:
| Concentration (µM) | Cell Viability (%) ± SD (24h) | Cell Viability (%) ± SD (48h) | Cell Viability (%) ± SD (72h) |
| 0 (Vehicle) | 100 ± 4.5 | 100 ± 5.1 | 100 ± 4.8 |
| 1 | 98.2 ± 5.0 | 95.6 ± 4.9 | 92.3 ± 5.2 |
| 10 | 92.1 ± 4.8 | 85.4 ± 5.3 | 78.9 ± 6.1 |
| 50 | 75.3 ± 6.2 | 60.1 ± 5.8 | 45.7 ± 5.5 |
| 100 | 51.7 ± 5.5 | 35.8 ± 6.0 | 22.4 ± 4.7 |
This protocol can be used to investigate the effect of this compound on the expression or activation of specific proteins in a signaling pathway.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Culture and treat cells with this compound at desired concentrations and time points.
-
Lyse the cells with RIPA buffer and collect the protein lysate.
-
Determine the protein concentration using a BCA assay.
-
Normalize protein samples to the same concentration and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
In Vivo Experimentation (Rodent Model)
This section outlines a basic protocol for an initial in vivo assessment of this compound.
Materials:
-
Test animals (e.g., mice or rats)
-
This compound
-
Vehicle for administration (e.g., corn oil, carboxymethylcellulose)
-
Dosing equipment (e.g., gavage needles, syringes)
-
Standard animal housing and care facilities
Protocol:
-
Formulation: Prepare a homogenous suspension or solution of this compound in the chosen vehicle. Sonication or homogenization may be necessary.
-
Animal Acclimatization: Acclimatize animals to the housing conditions for at least one week before the experiment.
-
Dosing: Administer this compound to the test groups via the chosen route (e.g., oral gavage, intraperitoneal injection) at various dose levels. Include a vehicle control group.
-
Monitoring: Observe the animals daily for any signs of toxicity, changes in body weight, food and water intake, and behavior.
-
Endpoint Analysis: At the end of the study period, collect blood samples for hematological and biochemical analysis. Euthanize the animals and perform a gross necropsy. Collect major organs for histopathological examination.
Hypothetical Data Presentation (Acute Toxicity):
| Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs of Toxicity | Change in Body Weight (Day 7) |
| 0 (Vehicle) | 10 | 0/10 | None observed | + 5.2% |
| 500 | 10 | 0/10 | None observed | + 4.9% |
| 1000 | 10 | 1/10 | Lethargy in 2 animals | + 2.1% |
| 2000 | 10 | 4/10 | Lethargy, ruffled fur | - 3.5% |
Visualizations
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be modulated by a lipophilic compound like this compound, possibly through interaction with a nuclear receptor.
Experimental Workflow
The diagram below outlines the general workflow for the in vitro and in vivo evaluation of this compound.
Safety Precautions
While specific toxicity data for this compound is unavailable, it is prudent to handle it with care. For a similar compound, diethyl hexanedioate, eye contact should be avoided.[3] Standard laboratory safety practices should be followed.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation of dust or vapors.
-
In case of contact with skin or eyes, rinse immediately with plenty of water.
-
Dispose of waste according to institutional and local regulations.
References
Application Notes and Protocols for Diethyl Hexacosanedioate in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl hexacosanedioate is a long-chain aliphatic diester that holds significant promise as a monomer for the synthesis of advanced polymers in materials science. Its 26-carbon backbone offers the potential to create polymers with unique thermal and mechanical properties, including high crystallinity, hydrophobicity, and biodegradability. These characteristics make it a candidate for applications ranging from high-performance thermoplastics and biodegradable packaging to specialized biomaterials for drug delivery. This document provides an overview of its potential applications, detailed experimental protocols for polymer synthesis, and representative data based on analogous long-chain dicarboxylic acid esters.
Application Notes
The incorporation of long-chain dicarboxylic acid esters, such as this compound, into polymers can impart several desirable properties. The long methylene chains can lead to materials with enhanced crystallinity and higher melting points.[1] These materials are of growing interest as they can be derived from renewable resources like fatty acids.[2]
1. Synthesis of High-Performance Biodegradable Polyesters:
This compound can be used in polycondensation reactions with various diols to produce biodegradable polyesters. The long aliphatic chain of the diester is expected to enhance the biodegradability of the resulting polymer, making it an attractive alternative to conventional plastics in packaging and agricultural applications. The resulting polyesters may exhibit properties comparable to typical thermoplastics.[1]
2. Development of Novel Thermoplastic Elastomers:
When copolymerized with other dicarboxylic acid esters and diols, this compound can be used to create thermoplastic elastomers with tailored properties. The long, flexible hexacosanedioate segments can act as soft segments, imparting elasticity, while crystalline regions from other monomers can provide physical cross-linking.
3. Formulation of Specialty Lubricants and Plasticizers:
Esters of long-chain dicarboxylic acids can be utilized as high-performance lubricants and plasticizers.[3] The long hydrocarbon chain of this compound suggests its potential use in formulations requiring high thermal stability and low volatility. As a plasticizer, it could improve the flexibility and processing of various polymers.[4]
4. Microencapsulation and Drug Delivery Systems:
The hydrophobic nature of polyesters derived from this compound makes them suitable for the microencapsulation of active pharmaceutical ingredients (APIs). These polymers can form protective barriers for sensitive drugs and enable controlled release, which is a critical aspect of advanced drug delivery systems.
Quantitative Data
| Polymer Composition | Melting Temperature (Tm) | Crystallization Temperature (Tc) | Enthalpy of Fusion (ΔHm) |
| Poly(1,6-hexadiyl-1,23-tricosanedioate) | 92 °C | 75 °C | - |
| Poly(1,20-eicosanediyl-1,20-eicosanedioate) | 106 °C | - | 151 J/g |
Data extrapolated from studies on similar long-chain polyesters.[1][2]
Experimental Protocols
Protocol 1: Synthesis of Polyester via Melt Polycondensation
This protocol describes a two-step melt polycondensation method for synthesizing a polyester from this compound and a diol (e.g., 1,6-hexanediol).
Materials:
-
This compound
-
1,6-hexanediol (or other suitable diol)
-
Titanium(IV) butoxide (Ti(OBu)₄) or other suitable catalyst
-
Nitrogen gas (high purity)
-
Methanol
-
Chloroform
Procedure:
-
Monomer Charging: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet, add equimolar amounts of this compound and 1,6-hexanediol.
-
Catalyst Addition: Add the catalyst (e.g., 0.1 mol% Ti(OBu)₄) to the monomer mixture.
-
First Stage (Esterification):
-
Heat the reaction mixture to 150-180 °C under a slow stream of nitrogen.
-
Maintain this temperature for 2-4 hours to facilitate the transesterification reaction, during which ethanol will be distilled off.
-
-
Second Stage (Polycondensation):
-
Gradually increase the temperature to 200-220 °C.
-
Simultaneously, reduce the pressure of the system to below 1 Torr over a period of 1-2 hours.
-
Continue the reaction under high vacuum for another 4-6 hours to remove the excess diol and drive the polymerization to completion. The viscosity of the mixture will noticeably increase.
-
-
Polymer Recovery:
-
Cool the reactor to room temperature under nitrogen.
-
Dissolve the resulting polyester in a minimal amount of chloroform.
-
Precipitate the polymer by pouring the solution into an excess of cold methanol.
-
Filter and dry the purified polyester under vacuum at 40-50 °C for 24 hours.
-
Visualizations
Below are diagrams illustrating the experimental workflow and the relationship between monomer structure and polymer properties.
Caption: Workflow for polyester synthesis via melt polycondensation.
Caption: Influence of monomer structure on polymer properties.
References
Application Notes and Protocols for the Analytical Detection of Diethyl Hexacosanedioate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl hexacosanedioate is a long-chain aliphatic diester. Accurate and sensitive detection of this molecule is crucial for various research and development applications, including its use as a potential biomarker, in drug formulation, or as a component in complex chemical mixtures. These application notes provide detailed protocols for the qualitative and quantitative analysis of this compound using state-of-the-art analytical techniques. The primary methods covered are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), with additional information on spectroscopic characterization by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Analytical Techniques
The detection and quantification of this compound can be effectively achieved using chromatographic techniques coupled with mass spectrometry. Spectroscopic methods are invaluable for structural confirmation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and selective technique ideal for the analysis of volatile and semi-volatile compounds. Due to the high molecular weight of this compound, high-temperature GC is often required. Derivatization is generally not necessary for this ester.
-
High-Performance Liquid Chromatography (HPLC): Suitable for the analysis of non-volatile or thermally labile compounds. Reversed-phase HPLC with a suitable non-polar stationary phase is the method of choice for separating long-chain esters. Detection can be achieved using a variety of detectors, including mass spectrometry (LC-MS) for high sensitivity and specificity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure of this compound, confirming the presence of the diethyl ester and the long aliphatic chain. Both ¹H and ¹³C NMR are essential for unambiguous identification.
-
Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule, primarily the characteristic ester carbonyl (C=O) and C-O stretches.
Quantitative Data Summary
While specific quantitative performance data for this compound is not extensively available in the public domain, the following table summarizes typical performance characteristics that can be expected for the analysis of long-chain aliphatic esters using GC-MS and HPLC-MS, based on published data for similar compounds.[1][2][3] These values should be considered as a general guide, and method validation is essential for specific applications.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) |
| Limit of Detection (LOD) | 1 - 30 µg/L | 0.0018% mass |
| Limit of Quantification (LOQ) | 0.0054% mass | |
| Linearity (R²) | > 0.99 | > 0.99 |
| Recovery | 80 - 110% | 81.7 - 110.9% |
| Precision (RSD%) | < 15% | 0.2 - 1.3% |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol outlines a general method for the analysis of this compound. Optimization of the parameters may be required depending on the sample matrix and instrumentation.
a. Sample Preparation (Solid-Phase Extraction)
Solid-Phase Extraction (SPE) is a common technique for extracting and concentrating lipids like this compound from various sample matrices.
-
Conditioning: Condition a silica-based SPE cartridge by washing with one column volume of hexane.
-
Sample Loading: Dissolve the sample in a minimal amount of a non-polar solvent like hexane and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a non-polar solvent (e.g., 95:5 hexane:ethyl acetate) to remove interfering non-polar compounds.
-
Elution: Elute the this compound from the cartridge using a more polar solvent, such as ethyl acetate.
-
Solvent Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of a suitable solvent (e.g., hexane or ethyl acetate) for GC-MS analysis.
b. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Mass Spectrometer: Agilent 5975C or equivalent.
-
Column: A low-polarity capillary column, such as a 5% diphenyl / 95% dimethyl polysiloxane phase (e.g., HP-5MS, DB-5MS), is suitable for separating long-chain esters.[4]
-
Injector Temperature: 280 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 320 °C.
-
Hold: 10 minutes at 320 °C.
-
-
Transfer Line Temperature: 300 °C
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-600
c. Data Analysis
The presence of this compound can be confirmed by its retention time and the fragmentation pattern in the mass spectrum. For quantification, a calibration curve should be prepared using standards of known concentrations.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol provides a general method for the analysis of this compound by reversed-phase HPLC.
a. Sample Preparation
Sample preparation can follow the same Solid-Phase Extraction (SPE) protocol as described for GC-MS analysis. After elution, the sample should be reconstituted in the mobile phase used for the HPLC analysis.
b. HPLC Instrumentation and Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm I.D. x 150 mm, 5 µm particle size) is recommended for the separation of long-chain esters.
-
Mobile Phase: A gradient of acetonitrile and isopropanol can be effective.
-
Solvent A: Acetonitrile
-
Solvent B: Isopropanol
-
-
Gradient Program:
-
Initial: 80% A, 20% B
-
Ramp to 20% A, 80% B over 15 minutes.
-
Hold for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 10 µL
-
Detector:
-
UV Detector: Set at 205 nm for ester detection.
-
Mass Spectrometer (LC-MS): For higher sensitivity and specificity, an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source can be used in positive ion mode.
-
c. Data Analysis
Identify this compound by its retention time. For quantification, construct a calibration curve using external standards.
NMR and IR Spectroscopy
For structural confirmation, purified this compound can be analyzed by NMR and IR spectroscopy.
-
¹H NMR: Expected signals include a triplet around 1.25 ppm (methyl protons of the ethyl group), a quartet around 4.12 ppm (methylene protons of the ethyl group adjacent to the oxygen), a triplet around 2.28 ppm (methylene protons adjacent to the carbonyl group), and a broad multiplet for the long methylene chain.
-
¹³C NMR: Key signals are expected for the carbonyl carbon (around 174 ppm), the methylene carbon of the ethyl group adjacent to the oxygen (around 60 ppm), the methylene carbon adjacent to the carbonyl group, the long-chain methylene carbons, and the methyl carbon of the ethyl group.
-
IR Spectroscopy: A strong absorption band is expected in the region of 1735-1750 cm⁻¹ corresponding to the C=O stretching of the ester functional group. C-O stretching bands will appear in the 1000-1300 cm⁻¹ region.[5]
Visualizations
Caption: Workflow for this compound analysis by GC-MS.
Caption: Workflow for this compound analysis by HPLC.
References
Application Notes and Protocols: Diethyl Hexacosanedioate as a Bio-based Plasticizer for Cellulose Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellulose polymers, such as cellulose acetate, are widely utilized in various industries due to their bio-based origin and versatile properties. However, their inherent brittleness often limits their application. Plasticizers are incorporated to enhance flexibility, processability, and overall performance. This document details the application of diethyl hexacosanedioate, a long-chain aliphatic dicarboxylic acid ester, as a novel, potentially bio-based plasticizer for cellulose polymers. Its long aliphatic chain is expected to provide excellent plasticization efficiency, low migration, and improved thermal properties. While direct experimental data for this compound is limited, this document provides protocols and expected outcomes based on established principles of polymer science and data from analogous long-chain ester plasticizers.[1][2][3]
Mechanism of Action
Plasticizers work by inserting themselves between polymer chains, thereby reducing the intermolecular forces and increasing the free volume.[3] This allows the polymer chains to move more freely, resulting in a lower glass transition temperature (Tg), increased flexibility, and improved processability. The long aliphatic chains of this compound are hypothesized to act as internal lubricants, effectively separating the rigid cellulose polymer chains.
Data Presentation
The following tables present a hypothetical yet expected range of performance data when this compound is incorporated into a cellulose acetate matrix. These values are extrapolated from studies on other long-chain dicarboxylic acid esters and serve as a benchmark for experimental validation.[3]
Table 1: Thermal Properties of Plasticized Cellulose Acetate Films
| Plasticizer Concentration (% w/w) | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Thermal Decomposition Temperature (Td) (°C) |
| 0 (Control) | 190 | 230 | 350 |
| 10 | 165 | 225 | 345 |
| 20 | 140 | 220 | 340 |
| 30 | 115 | 215 | 335 |
Table 2: Mechanical Properties of Plasticized Cellulose Acetate Films
| Plasticizer Concentration (% w/w) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (GPa) |
| 0 (Control) | 70 | 5 | 2.5 |
| 10 | 55 | 15 | 2.0 |
| 20 | 40 | 30 | 1.5 |
| 30 | 25 | 50 | 1.0 |
Experimental Protocols
Protocol 1: Preparation of Plasticized Cellulose Acetate Films
Objective: To prepare cellulose acetate films with varying concentrations of this compound.
Materials:
-
Cellulose Acetate (CA) powder
-
This compound
-
Acetone (analytical grade)
-
Glass petri dishes
-
Magnetic stirrer and hotplate
-
Drying oven
Procedure:
-
Prepare a 10% (w/v) solution of cellulose acetate in acetone by dissolving the CA powder in acetone with continuous stirring at 50°C until a homogenous solution is obtained.
-
Prepare separate solutions for each desired plasticizer concentration (e.g., 10%, 20%, 30% w/w relative to CA).
-
Add the calculated amount of this compound to the cellulose acetate solution.
-
Stir the mixture for 2 hours at 50°C to ensure uniform distribution of the plasticizer.
-
Cast the solution into clean, dry glass petri dishes.
-
Allow the solvent to evaporate slowly in a fume hood at room temperature for 24 hours.
-
Complete the drying process in a vacuum oven at 60°C for 12 hours to remove any residual solvent.
-
Carefully peel the films from the petri dishes for characterization.
Protocol 2: Thermal Analysis using Differential Scanning Calorimetry (DSC)
Objective: To determine the effect of this compound on the thermal properties of cellulose acetate films.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Calibrate the DSC instrument using an indium standard.
-
Accurately weigh 5-10 mg of the plasticized film sample into an aluminum DSC pan.
-
Seal the pan and place it in the DSC cell. An empty sealed pan is used as a reference.
-
Heat the sample from 25°C to 250°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Cool the sample to 25°C at a rate of 10°C/min.
-
Reheat the sample to 250°C at 10°C/min. The second heating scan is used to determine the glass transition temperature (Tg) and melting temperature (Tm).
-
Analyze the thermograms to identify the Tg and Tm.
Protocol 3: Mechanical Testing
Objective: To evaluate the effect of this compound on the mechanical properties of cellulose acetate films.
Apparatus:
-
Universal Testing Machine (UTM) with a load cell appropriate for thin films.
Procedure:
-
Cut the prepared films into dumbbell-shaped specimens according to ASTM D638 standard.
-
Measure the thickness of each specimen at three different points and calculate the average.
-
Mount the specimen in the grips of the UTM.
-
Conduct the tensile test at a crosshead speed of 5 mm/min until the specimen breaks.
-
Record the load and displacement data.
-
Calculate the tensile strength, elongation at break, and Young's modulus from the stress-strain curve.
-
Perform at least five tests for each sample composition to ensure reproducibility.
Visualizations
Caption: Experimental workflow for evaluating this compound as a plasticizer.
References
Application Notes and Protocols for the Esterification of Hexacosanedioic Acid to Diethyl Hexacosanedioate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental setup, protocol, and relevant data for the synthesis of diethyl hexacosanedioate via Fischer esterification of hexacosanedioic acid. The provided methodologies are based on established procedures for the esterification of long-chain dicarboxylic acids.
Introduction
This compound is a long-chain aliphatic diester. Long-chain esters are of significant interest in various fields, including pharmaceuticals, cosmetics, and material science, due to their lubricating, emollient, and plasticizing properties. The synthesis of such esters is typically achieved through the Fischer esterification of the corresponding dicarboxylic acid with an alcohol in the presence of an acid catalyst. This application note details a robust protocol for the synthesis, purification, and characterization of this compound.
Chemical Reaction
The overall reaction involves the esterification of both carboxylic acid groups of hexacosanedioic acid with ethanol to yield this compound and water.
Caption: Chemical equation for the Fischer esterification of hexacosanedioic acid.
Experimental Data
The following table summarizes typical reaction conditions and expected outcomes for the esterification of long-chain dicarboxylic acids, which can be applied to the synthesis of this compound. The data is based on the successful synthesis of similar long-chain diesters.
| Parameter | Value/Range | Notes |
| Reactants | ||
| Hexacosanedioic Acid | 1 molar equivalent | A very long-chain dicarboxylic acid. |
| Ethanol | Large excess (used as solvent) | Drives the reaction equilibrium towards the product side. |
| Catalyst | ||
| Concentrated Sulfuric Acid (H₂SO₄) | 2% of the weight of dicarboxylic acid | A common and effective acid catalyst for Fischer esterification. |
| Reaction Conditions | ||
| Temperature | 120 - 130 °C | Ensures a sufficient reaction rate. |
| Reaction Time | 4 - 6 hours | Monitoring by TLC is recommended to determine completion. |
| Yield | ||
| Expected Product Yield | 85 - 98% | High yields are achievable with proper technique and purification.[1] |
Physical Properties of Reactant and Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State at RT | Melting Point (°C) |
| Hexacosanedioic Acid | C₂₆H₅₀O₄ | 426.67 | Solid | 124-126 |
| This compound | C₃₀H₅₈O₄ | 482.78 | Solid (predicted) | Not readily available |
Detailed Experimental Protocol
This protocol outlines the step-by-step procedure for the synthesis of this compound.
Materials and Equipment
-
Reagents:
-
Hexacosanedioic acid (C₂₆H₅₀O₄)
-
Anhydrous ethanol (C₂H₅OH)
-
Concentrated sulfuric acid (H₂SO₄, 98%)
-
Toluene
-
Diethyl ether
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
-
-
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dean-Stark apparatus
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for filtration and crystallization
-
TLC plates (silica gel)
-
Melting point apparatus
-
FT-IR and NMR spectrometers for characterization
-
Experimental Workflow Diagram
Caption: Workflow for the synthesis and purification of this compound.
Procedure
-
Reaction Setup:
-
Assemble a three-neck round-bottom flask equipped with a reflux condenser, a Dean-Stark apparatus, and a magnetic stirrer in a heating mantle.
-
Ensure all glassware is dry before use.
-
-
Charging the Reactants:
-
In the round-bottom flask, combine hexacosanedioic acid (1.0 molar equivalent), a large excess of anhydrous ethanol (which also acts as the solvent), and toluene. The toluene will form an azeotrope with the water produced during the reaction, facilitating its removal.
-
-
Catalyst Addition:
-
Carefully add concentrated sulfuric acid, corresponding to 2% of the weight of the hexacosanedioic acid, to the reaction mixture while stirring.
-
-
Esterification Reaction:
-
Heat the mixture to reflux at a temperature of 120-130°C.
-
Continuously remove the water that forms as an azeotrope with toluene using the Dean-Stark trap.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting dicarboxylic acid is consumed (typically 4-6 hours).
-
-
Work-up and Purification:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and dilute it with diethyl ether.
-
Wash the organic layer sequentially with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst, followed by deionized water, and finally with a saturated solution of sodium chloride (brine).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent and excess ethanol.
-
-
Product Isolation and Characterization:
-
The crude this compound is expected to be a solid. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture).
-
Dry the purified crystals under vacuum.
-
Characterize the final product by determining its melting point and analyzing its structure using FT-IR and NMR spectroscopy. The FT-IR spectrum should show a characteristic ester carbonyl stretch (around 1735 cm⁻¹) and the disappearance of the broad carboxylic acid O-H stretch. The ¹H NMR spectrum should show signals corresponding to the ethyl groups and the methylene groups of the long aliphatic chain.
-
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Concentrated sulfuric acid is highly corrosive. Handle it with extreme care.
-
Ethanol, diethyl ether, and toluene are flammable. Avoid open flames and sparks.
References
Application Notes and Protocols: The Role of Diethyl Hexacosanedioate in Lubricant Formulations
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available scientific literature and technical data sheets do not contain specific performance data or established protocols for the use of Diethyl hexacosanedioate in lubricant formulations. The following application notes and protocols are based on the general chemical properties of long-chain aliphatic di-esters and their established roles in lubrication technology. The quantitative data provided is illustrative and intended to be representative of this class of compounds.
Introduction
This compound is a di-ester of hexacosanedioic acid, a 26-carbon long-chain dicarboxylic acid. Long-chain di-esters are recognized in the field of tribology for their favorable characteristics as both lubricant base oils and additives. Their inherent polarity, thermal stability, and low-temperature fluidity make them valuable components in the formulation of high-performance lubricants for a variety of applications, including automotive, industrial, and aerospace.
This document outlines the potential applications of this compound in lubricant formulations and provides generalized experimental protocols for its evaluation.
Potential Roles and Mechanisms of Action
Based on its molecular structure, this compound is anticipated to function in lubricant formulations primarily as:
-
Friction Modifier: The long aliphatic chain provides oil solubility, while the polar ester groups have an affinity for metal surfaces. This allows the molecule to form a protective boundary film on interacting surfaces, reducing friction and wear, particularly under boundary lubrication regimes.
-
Viscosity Index (VI) Improver: The long, flexible carbon chain can help to maintain a more stable viscosity over a wide temperature range. At low temperatures, the molecule is coiled, having a minimal impact on viscosity. As the temperature increases, the molecule uncoils, increasing its effective volume and counteracting the natural tendency of the base oil to thin.
-
Base Oil Component: In synthetic lubricant formulations, long-chain di-esters can be used as a component of the base oil blend to enhance lubricity, improve additive solubility, and provide good thermal and oxidative stability.
Illustrative Performance Data
The following tables present expected, illustrative data for this compound when blended as an additive in a Group III mineral oil or used as a synthetic base oil. This data is for comparative purposes and should be experimentally verified.
Table 1: Illustrative Frictional and Wear Performance of this compound as a Friction Modifier Additive
| Property | Test Method | Base Oil (Group III) | Base Oil + 1% this compound (Illustrative) |
| Coefficient of Friction | High-Frequency Reciprocating Rig (HFRR) | 0.15 | 0.11 |
| Wear Scar Diameter (mm) | HFRR | 0.65 | 0.50 |
Table 2: Illustrative Viscometric Properties of this compound
| Property | Test Method | Base Oil (Group III) | This compound as Base Oil (Illustrative) |
| Kinematic Viscosity @ 40°C (cSt) | ASTM D445 | 46 | 55 |
| Kinematic Viscosity @ 100°C (cSt) | ASTM D445 | 6.8 | 9.5 |
| Viscosity Index | ASTM D2270 | 120 | 165 |
| Pour Point (°C) | ASTM D97 | -15 | -27 |
Experimental Protocols
The following are detailed protocols for evaluating the performance of this compound in a lubricant formulation.
Protocol for Blending this compound into a Base Oil
Objective: To prepare a homogenous lubricant blend for performance testing.
Materials:
-
Base oil (e.g., Group III mineral oil, PAO)
-
This compound
-
Glass beaker
-
Magnetic stirrer with hot plate
-
Thermometer
-
Analytical balance
Procedure:
-
Weigh the desired amount of base oil into a clean, dry glass beaker.
-
Place the beaker on a magnetic stirrer with a hot plate and add a magnetic stir bar.
-
Begin stirring the base oil at a moderate speed (e.g., 300 rpm).
-
Gently heat the base oil to 60°C to reduce viscosity and aid in dissolution. Monitor the temperature with a thermometer.
-
Weigh the desired amount of this compound. For a 1% solution, this would be 1g for every 99g of base oil.
-
Slowly add the this compound to the vortex of the stirring base oil.
-
Continue stirring and maintaining the temperature at 60°C for 30 minutes or until the this compound is fully dissolved and the solution is clear and bright.
-
Remove the beaker from the heat and allow it to cool to room temperature while continuing to stir.
-
Store the final blend in a sealed, labeled container.
Protocol for Viscosity Index Determination (ASTM D2270)
Objective: To determine the effect of this compound on the viscosity-temperature characteristics of a lubricant.
Apparatus:
-
Calibrated glass capillary viscometers (e.g., Cannon-Fenske)
-
Constant temperature baths set at 40°C and 100°C
-
Timer accurate to 0.1 seconds
Procedure:
-
Select the appropriate viscometer for the expected viscosity of the sample.
-
Charge the viscometer with the lubricant blend containing this compound.
-
Place the viscometer in the 40°C constant temperature bath and allow it to equilibrate for at least 15 minutes.
-
Using a suction bulb, draw the oil up through the viscometer tube past the upper timing mark.
-
Release the suction and measure the time it takes for the leading edge of the oil meniscus to pass from the upper to the lower timing mark.
-
Repeat the measurement until at least three consecutive readings agree within the specified tolerance.
-
Calculate the average flow time and use the viscometer calibration constant to determine the kinematic viscosity at 40°C.
-
Repeat steps 3-7 using the 100°C constant temperature bath.
-
Using the kinematic viscosities at 40°C and 100°C, calculate the Viscosity Index according to the formulas provided in the ASTM D2270 standard.[1][2][3][4][5]
Protocol for Pour Point Measurement (ASTM D97)
Objective: To determine the lowest temperature at which a lubricant containing this compound will flow.
Apparatus:
-
Pour point test jar
-
Thermometer
-
Cooling bath(s) capable of reaching temperatures below the expected pour point.
Procedure:
-
Pour the lubricant sample into the test jar to the marked level.
-
Heat the sample to a specified temperature to dissolve any wax crystals.[6]
-
Insert the thermometer into the sample.
-
Place the test jar into the cooling bath.
-
At every 3°C interval as the sample cools, remove the jar and tilt it to see if the oil moves. This observation should not take more than 3 seconds.
-
The pour point is the lowest temperature at which movement of the oil is observed. The final reported pour point is 3°C above this temperature.[6][7][8][9][10]
Protocol for Friction and Wear Testing (General HFRR Method)
Objective: To evaluate the friction-reducing and anti-wear properties of this compound.
Apparatus:
-
High-Frequency Reciprocating Rig (HFRR)
-
Steel ball and disc specimens
-
Microscope for measuring wear scar
Procedure:
-
Clean the steel ball and disc specimens with a suitable solvent and dry them.
-
Mount the disc in the test reservoir and place the ball in the holder.
-
Add the lubricant sample to the reservoir, ensuring the contact point is fully submerged.
-
Set the test parameters:
-
Load (e.g., 400 g)
-
Stroke length (e.g., 1 mm)
-
Frequency (e.g., 50 Hz)
-
Temperature (e.g., 100°C)
-
Test duration (e.g., 75 minutes)
-
-
Start the test. The HFRR will oscillate the ball against the disc while recording the frictional force.
-
At the end of the test, clean the ball and disc and measure the wear scar diameter on the ball using a microscope.
-
The coefficient of friction is calculated from the recorded frictional force and the applied load.
Visualizations
Caption: Mechanism of this compound as a Friction Modifier.
Caption: Workflow for Evaluating Lubricant Formulations.
References
- 1. lubeguide.org [lubeguide.org]
- 2. standards.iteh.ai [standards.iteh.ai]
- 3. ASTM D2270 - eralytics [eralytics.com]
- 4. store.astm.org [store.astm.org]
- 5. matestlabs.com [matestlabs.com]
- 6. ASTM D97 Test Method for Pour Point | Ayalytcial [ayalytical.com]
- 7. tamson-instruments.com [tamson-instruments.com]
- 8. precisionlubrication.com [precisionlubrication.com]
- 9. researchgate.net [researchgate.net]
- 10. support.newgatesimms.com [support.newgatesimms.com]
Application Notes and Protocols: Diethyl Hexacosanedioate in the Synthesis of Novel Compounds
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data and established protocols for diethyl hexacosanedioate are limited in publicly available literature. The following application notes and protocols are based on established principles for long-chain dicarboxylic acids and their esters and are intended to serve as a foundational guide for research and development.
Introduction
This compound is a long-chain aliphatic diester with the chemical formula C30H58O4. Its considerable chain length imparts unique physical properties, such as high lipophilicity and the potential to form long-range ordered structures. These characteristics make it a valuable, yet under-explored, building block in the synthesis of novel compounds, particularly in the fields of macrocycles, polymers, and specialized drug delivery systems. The two ester functionalities provide reactive sites for a variety of chemical transformations, allowing for the construction of complex molecular architectures.
Application Notes
Synthesis of Macrocyclic Compounds
Long-chain diesters like this compound are excellent precursors for the synthesis of large macrocyclic compounds. These macrocycles are of significant interest in drug discovery due to their ability to bind to challenging protein targets with high affinity and specificity.
-
Dieckmann Condensation: Intramolecular cyclization of this compound via a Dieckmann condensation can yield a 28-membered β-keto ester macrocycle. This reaction is typically performed under basic conditions. The resulting macrocycle can be further modified, for instance, by decarboxylation to yield a large cyclic ketone.
-
Acyloin Condensation: Reductive coupling of the two ester groups using metallic sodium in an inert solvent can produce a 28-membered α-hydroxy ketone (acyloin) macrocycle. This macrocycle can serve as a scaffold for the synthesis of novel crown ethers or other complex macrostructures.
-
Macrolactonization via Transesterification: While not a direct cyclization of the diester itself, the precursor, hexacosanedioic acid, can be reacted with a long-chain diol, followed by an intramolecular transesterification to form large macrolactones. This compound can be hydrolyzed to the diacid for this purpose.
Synthesis of Novel Polyesters and Polyamides
The bifunctional nature of this compound makes it a suitable monomer for step-growth polymerization.
-
Polyester Synthesis: Polycondensation of this compound with various diols (e.g., 1,4-butanediol, 1,6-hexanediol) can produce long-chain polyesters. These polymers are expected to exhibit high thermal stability and hydrophobicity. The long aliphatic chain of the hexacosanedioate unit can impart flexibility and a lower melting point compared to polyesters derived from shorter-chain diacids. Enzymatic catalysis, for example using Candida antarctica Lipase B (CAL-B), can be employed for a greener synthesis route.[1]
-
Polyamide Synthesis: Following conversion of the diethyl ester to the diacyl chloride or by direct amidation under forcing conditions, this compound can be reacted with diamines to form polyamides. These long-chain polyamides may find applications as high-performance engineering plastics with low water absorption.
Precursor for Drug Delivery Systems
The long, lipid-like chain of this compound makes it an attractive component for the synthesis of lipophilic drug carriers and other components of drug delivery systems.
-
Lipid Nanoparticles: The hydrolyzed diacid, hexacosanedioic acid, can be incorporated into lipid nanoparticles (LNPs) for the delivery of nucleic acids or hydrophobic drugs. The long chain length can influence the stability and release characteristics of the nanoparticles.
-
Prodrug Synthesis: The diacid can be conjugated to drug molecules containing hydroxyl or amino groups to create long-chain prodrugs. This can improve the drug's pharmacokinetic profile by increasing its half-life and altering its biodistribution.
Experimental Protocols
Protocol 1: Synthesis of Hexacosanedioic Acid
Hexacosanedioic acid is the precursor to this compound and is a key intermediate. A versatile synthetic method involves the coupling of two alkyl units.[2]
Materials:
-
1,12-Dibromododecane
-
Magnesium turnings
-
Dry diethyl ether or THF
-
Dry ice (solid CO2)
-
Hydrochloric acid (concentrated)
Procedure:
-
Prepare a Grignard reagent from 1,12-dibromododecane. In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings and a crystal of iodine (as an initiator).
-
Slowly add a solution of 1,12-dibromododecane in dry diethyl ether to the magnesium turnings. The reaction should initiate, as indicated by a gentle reflux. Maintain the reaction with external heating if necessary.
-
Once the Grignard reagent formation is complete, cool the reaction mixture in an ice bath.
-
Carefully add crushed dry ice to the Grignard reagent solution with vigorous stirring. A large excess of dry ice is used to ensure complete carboxylation.
-
Allow the mixture to warm to room temperature, and then quench the reaction by slowly adding dilute hydrochloric acid.
-
The white precipitate of hexacosanedioic acid is collected by filtration, washed with water, and then recrystallized from a suitable solvent (e.g., ethanol or acetic acid).
Protocol 2: Diethyl Esterification of Hexacosanedioic Acid (Acid-Catalyzed)
This protocol describes a standard Fischer esterification.
Materials:
-
Hexacosanedioic acid
-
Absolute ethanol (large excess)
-
Concentrated sulfuric acid (catalytic amount)
-
Toluene
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add hexacosanedioic acid, a large excess of absolute ethanol, and a catalytic amount of concentrated sulfuric acid. Toluene can be added as a co-solvent to aid in the azeotropic removal of water.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.
-
Continue the reaction until no more water is collected, indicating the completion of the esterification.
-
Cool the reaction mixture to room temperature and remove the excess ethanol and toluene under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by recrystallization or column chromatography.
Protocol 3: Synthesis of a 28-Membered Macrocycle via Acyloin Condensation
This protocol is a general procedure for the intramolecular acyloin condensation of long-chain diesters.
Materials:
-
This compound
-
Sodium metal
-
Dry xylene or toluene
-
Methanol
-
Dilute hydrochloric acid
Procedure:
-
In a flame-dried, three-necked flask equipped with a high-speed stirrer and a reflux condenser, place dry xylene and sodium metal.
-
Heat the xylene to reflux to melt the sodium, and then stir vigorously to create a fine dispersion of sodium sand.
-
Cool the mixture and add a solution of this compound in dry xylene dropwise over several hours to the sodium dispersion under an inert atmosphere. High dilution conditions are crucial to favor intramolecular cyclization over intermolecular polymerization.
-
After the addition is complete, heat the mixture to reflux for an additional period to ensure the reaction goes to completion.
-
Cool the reaction mixture and cautiously add methanol to destroy any unreacted sodium.
-
Acidify the mixture with dilute hydrochloric acid.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The crude acyloin can be purified by column chromatography or recrystallization.
Data Presentation
Table 1: Representative Yields for Synthesis of Long-Chain Dicarboxylic Acid Esters and Derivatives
| Reaction | Starting Material | Product | Typical Yield (%) | Reference |
| Diethyl Esterification | Dodecanedioic Acid | Diethyl dodecanedioate | 85-98 | [3] |
| Polyester Synthesis | Symmetrical long-chain (C18, C20, C26) dicarboxylic acids and 1,4-butanediol | Polyester | - (Mw 8000-12000 Da) | [1] |
| Macrocyclization (RCM) | Olefinic diesters | 12- to 29-membered macrocycles | 90-94 | [4] |
Note: The yields presented are for analogous long-chain dicarboxylic acids and their derivatives due to the lack of specific data for hexacosanedioate.
Visualizations
Synthesis of this compound
Caption: Synthesis of this compound.
Potential Synthetic Applications of this compound
Caption: Applications of this compound.
Workflow for Polyester Synthesis from this compound
References
- 1. Dicarboxylic esters: Useful tools for the biocatalyzed synthesis of hybrid compounds and polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Synthesis of a Very Long-Chain Fatty Acid, Hexacosanoic Acid (C26:0), and the Ceramide Containing Hexacosanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijcce.ac.ir [ijcce.ac.ir]
- 4. Synthesis of Macrocyclic Lactones and Dilactones Using Olive Oil - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Diethyl Hexacosanedioate
Welcome to the technical support center for the synthesis of Diethyl hexacosanedioate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Troubleshooting Guide
Researchers may encounter several issues during the synthesis of this compound. This guide addresses common problems in a question-and-answer format to provide direct solutions.
Q1: The reaction is slow or does not seem to proceed to completion, resulting in a low yield. What are the possible causes and solutions?
A1: A slow or incomplete reaction is a common issue in the Fischer esterification of long-chain dicarboxylic acids like hexacosanedioic acid. The primary reason is that the reaction is an equilibrium process.
Possible Causes:
-
Presence of Water: Water is a byproduct of the esterification reaction. Its presence can shift the equilibrium back towards the reactants, hindering the formation of the diester.
-
Insufficient Catalyst Activity: The acid catalyst may be weak, impure, or used in an insufficient amount.
-
Low Reaction Temperature: The reaction rate may be too slow at the current temperature.
-
Poor Solubility of Hexacosanedioic Acid: Due to its long alkyl chain, hexacosanedioic acid may have limited solubility in ethanol, especially at lower temperatures, reducing the effective concentration of reactants.
Solutions:
| Parameter | Recommended Action | Expected Outcome |
| Water Removal | Use a Dean-Stark apparatus during the reaction to continuously remove water as it forms. Alternatively, molecular sieves can be added to the reaction mixture. | Shifts the equilibrium towards the product side, increasing the yield of this compound. |
| Catalyst | Use a strong acid catalyst such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). Ensure the catalyst is fresh and used in an appropriate concentration (typically 1-5 mol% relative to the dicarboxylic acid). | Increases the rate of reaction by more effectively protonating the carboxylic acid carbonyl group, making it more susceptible to nucleophilic attack by ethanol. |
| Temperature | Increase the reaction temperature to the reflux temperature of ethanol. | Increases the reaction kinetics, leading to a faster approach to equilibrium. |
| Solvent/Reactant Ratio | Use a large excess of ethanol, which serves as both a reactant and a solvent. This helps to drive the equilibrium towards the product and can improve the solubility of the dicarboxylic acid. | Increases the concentration of one of the reactants, favoring the forward reaction according to Le Chatelier's principle. |
| Co-solvent | In cases of very poor solubility, a non-polar co-solvent like toluene can be used with a Dean-Stark trap to aid in azeotropic removal of water. | Improves the solubility of the long-chain dicarboxylic acid and facilitates water removal. |
Q2: I am observing the formation of byproducts, which complicates purification and reduces the overall yield. What are these byproducts and how can I minimize them?
A2: Side reactions can occur during acid-catalyzed esterification, especially at higher temperatures.
Possible Byproducts:
-
Monoester: Incomplete reaction can lead to the formation of the monoethyl ester of hexacosanedioic acid.
-
Ethers: At high temperatures and in the presence of a strong acid, ethanol can undergo dehydration to form diethyl ether.
-
Charring/Degradation: Prolonged heating at very high temperatures can lead to the decomposition of the organic molecules.
Solutions:
| Issue | Mitigation Strategy | Rationale |
| Monoester Formation | - Increase reaction time.- Ensure efficient water removal.- Use a sufficient excess of ethanol. | Drives the reaction further towards the formation of the diester. |
| Diethyl Ether Formation | - Maintain the reaction temperature at the reflux of ethanol without excessive heating.- Use a milder acid catalyst if ether formation is significant. | Minimizes the acid-catalyzed dehydration of ethanol. |
| Charring/Degradation | - Avoid excessively high temperatures.- Monitor the reaction progress and stop heating once completion is reached. | Prevents thermal decomposition of the reactants and products. |
Q3: The purification of the final product, this compound, is challenging. How can I effectively purify this high-molecular-weight diester?
A3: The high molecular weight and non-polar nature of this compound can make purification difficult.
Purification Steps:
-
Neutralization and Washing: After the reaction is complete, cool the mixture and neutralize the acid catalyst with a weak base, such as a saturated sodium bicarbonate solution. Wash the organic layer with water to remove any remaining salts and ethanol.
-
Solvent Removal: Remove the excess ethanol and any co-solvent under reduced pressure using a rotary evaporator.
-
Recrystallization: Due to its high molecular weight, this compound is likely a solid at room temperature. Recrystallization from a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents) can be an effective method for purification.
-
Column Chromatography: If recrystallization does not provide sufficient purity, column chromatography using silica gel with a non-polar eluent system (e.g., hexane/ethyl acetate gradient) can be employed to separate the diester from any remaining monoester or other impurities.
Frequently Asked Questions (FAQs)
Q: What is the general experimental protocol for the synthesis of this compound?
A: A typical Fischer esterification protocol would be as follows:
Experimental Protocol: Fischer Esterification of Hexacosanedioic Acid
-
Reactant Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add hexacosanedioic acid, a large excess of absolute ethanol (e.g., 10-20 equivalents), and a catalytic amount of a strong acid (e.g., 1-2 mol% of concentrated H₂SO₄ or p-TsOH).
-
Reaction: Heat the mixture to reflux. If using a Dean-Stark trap, pre-fill the arm with ethanol. Collect the water azeotropically removed from the reaction mixture.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or by measuring the amount of water collected in the Dean-Stark trap. The reaction is complete when no more water is being formed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the acid catalyst by adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the product into a non-polar organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization or column chromatography as described in the troubleshooting guide.
Q: What is the expected yield for this reaction?
Q: Are there any alternative, milder methods for this synthesis?
A: Yes, for sensitive substrates or to avoid the harsh conditions of strong acid catalysis, other methods can be considered:
-
Enzyme-Catalyzed Esterification: Using an immobilized lipase, such as Novozym® 435, in a solvent-free system or in an organic solvent. This method is highly selective and proceeds under mild conditions, but reaction times can be longer.
-
Activation of the Carboxylic Acid: The dicarboxylic acid can be converted to a more reactive derivative, such as an acyl chloride, which then reacts readily with ethanol. This is a two-step process but avoids the equilibrium limitations of Fischer esterification.
Visualizing the Workflow and Logic
To better understand the experimental process and troubleshooting logic, the following diagrams are provided.
Caption: Experimental workflow for the synthesis of this compound.
Optimizing temperature for Diethyl hexacosanedioate reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diethyl hexacosanedioate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during its synthesis and use.
Disclaimer: this compound is a long-chain dicarboxylate for which specific literature on reaction optimization is scarce. The guidance provided here is based on general principles of esterification of long-chain dicarboxylic acids and should be adapted to specific experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the Fischer-Speier esterification. This reaction involves treating hexacosanedioic acid with an excess of ethanol in the presence of an acid catalyst.[1][2][3] Due to the long-chain nature of the dicarboxylic acid, solubility can be a significant challenge.
Q2: What are the typical reaction temperatures for the synthesis of this compound?
A2: Typical reaction temperatures for Fischer esterification range from 60–110 °C.[2] For long-chain dicarboxylic acids, higher temperatures are often required to ensure the reactants are fully dissolved and to increase the reaction rate. The reaction is often carried out under reflux conditions, so the boiling point of the alcohol (ethanol, 78 °C) or a higher-boiling co-solvent will dictate the temperature.[3]
Q3: What are the recommended catalysts for this esterification?
A3: Common catalysts for Fischer esterification include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and Lewis acids.[2] For long-chain esters, a sufficient amount of catalyst is crucial to drive the reaction to completion.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) to observe the disappearance of the starting dicarboxylic acid and the appearance of the diester product. Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis.
Troubleshooting Guides
Low Reaction Yield
Problem: The yield of this compound is consistently low.
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | Increase reaction time and/or temperature to ensure the reaction goes to completion. Due to the sterically hindered nature of the long-chain acid, longer reaction times may be necessary. |
| Equilibrium Limitation | The Fischer esterification is a reversible reaction.[1][3] Use a large excess of ethanol to shift the equilibrium towards the product.[4] Additionally, remove water as it is formed, either by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.[2] |
| Poor Solubility of Hexacosanedioic Acid | Use a co-solvent with a higher boiling point, such as toluene or hexane, to improve the solubility of the long-chain dicarboxylic acid and allow for higher reaction temperatures.[2] |
| Catalyst Inactivity | Ensure the acid catalyst is fresh and has not been deactivated by moisture. Increase the catalyst loading if the reaction is sluggish. |
Product Purification Challenges
Problem: Difficulty in isolating pure this compound from the reaction mixture.
| Potential Cause | Troubleshooting Step |
| Presence of Unreacted Starting Material | After the reaction, perform a wash with a mild aqueous base (e.g., sodium bicarbonate solution) to remove any unreacted hexacosanedioic acid and the acid catalyst.[3] |
| Formation of Monoester | If the reaction is incomplete, a significant amount of the monoester may be present. Drive the reaction to completion by increasing the reaction time or temperature. Fractional distillation under high vacuum may be necessary to separate the diester from the monoester, although this can be challenging for high molecular weight esters. |
| Emulsion Formation During Workup | Long-chain esters can act as surfactants, leading to emulsion formation during aqueous washes. Use brine (saturated NaCl solution) to help break up emulsions. |
Experimental Protocols
Hypothetical Protocol for this compound Synthesis
This protocol is a general guideline and should be optimized for your specific laboratory conditions.
-
Reactant Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add hexacosanedioic acid (1.0 eq).
-
Solvent and Catalyst Addition: Add a large excess of anhydrous ethanol (e.g., 20-50 eq) and a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
-
Reaction: Heat the mixture to reflux with vigorous stirring. For improved solubility and higher temperatures, a co-solvent like toluene can be used with a Dean-Stark trap to remove water.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is no longer visible.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the excess ethanol under reduced pressure.
-
Dissolve the residue in a non-polar organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
-
Data Presentation
The following tables present hypothetical data for the optimization of this compound synthesis.
Table 1: Effect of Temperature and Reaction Time on Product Yield
| Temperature (°C) | Reaction Time (h) | Yield (%) |
| 80 | 12 | 65 |
| 80 | 24 | 78 |
| 100 | 12 | 85 |
| 100 | 24 | 92 |
Table 2: Effect of Catalyst Loading on Reaction Yield
| Catalyst (H₂SO₄) Loading (mol%) | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 5 | 24 | 100 | 75 |
| 10 | 24 | 100 | 92 |
| 15 | 24 | 100 | 93 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low reaction yield.
References
Common impurities in Diethyl hexacosanedioate and how to remove them
Technical Support Center: Diethyl Hexacosanedioate Purification
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically produced this compound?
A1: The most common impurities in this compound typically arise from the esterification reaction of hexacosanedioic acid with ethanol. These include:
-
Unreacted Hexacosanedioic Acid: The starting diacid may not fully react, leading to its presence in the final product.
-
Monoethyl Hexacosanedioate: Incomplete esterification can result in the formation of the monoester, where only one of the carboxylic acid groups has reacted with ethanol.
-
Residual Ethanol: Excess ethanol used in the reaction may remain.
-
Catalyst Residues: If an acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used, it may be present in the crude product.
-
Side-Reaction Byproducts: At high temperatures, side reactions such as ether formation from ethanol (diethyl ether) can occur, although this is less common with involatile products.
Q2: How can I remove acidic impurities like unreacted hexacosanedioic acid and the monoester?
A2: Acidic impurities can be effectively removed by a liquid-liquid extraction procedure. The crude this compound is dissolved in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate) and washed with a mild basic solution, such as aqueous sodium bicarbonate or sodium carbonate. The basic solution reacts with the acidic impurities to form their corresponding salts, which are soluble in the aqueous layer and are thus removed. This is followed by washing with water to remove any remaining base and salts.
Q3: What is the best method to purify this compound on a laboratory scale?
A3: For laboratory-scale purification, a combination of techniques is often most effective. After an initial workup to remove acidic impurities and residual ethanol, recrystallization or column chromatography can be employed to achieve high purity. For a solid compound like this compound, recrystallization is often a preferred, efficient, and cost-effective method.
Q4: Which solvents are suitable for the recrystallization of this compound?
A4: The choice of solvent is critical for successful recrystallization. For a long-chain aliphatic diester like this compound, a solvent system is typically required. A good starting point is a mixture of a solvent in which the compound is soluble at high temperatures and one in which it is less soluble at room temperature. Common solvent systems for nonpolar to moderately polar compounds include:
-
Ethanol/Water
-
Acetone/Water
-
Toluene/Hexane
-
Ethyl acetate/Hexane
The ideal solvent system will dissolve the this compound when hot but allow it to crystallize out upon cooling, while the impurities remain dissolved in the solvent.
Troubleshooting Guides
Issue 1: Oily or waxy product obtained after synthesis.
-
Possible Cause: Presence of unreacted starting materials or low molecular weight impurities that depress the melting point.
-
Troubleshooting Steps:
-
Wash with Base: Perform a liquid-liquid extraction with a saturated sodium bicarbonate solution to remove acidic impurities.
-
Recrystallization: Attempt recrystallization from a suitable solvent system. This will help in isolating the pure, solid this compound.
-
Issue 2: The product is off-color (yellow or brown).
-
Possible Cause: Formation of colored byproducts due to high reaction temperatures or the presence of impurities in the starting materials.
-
Troubleshooting Steps:
-
Activated Carbon Treatment: During recrystallization, after dissolving the crude product in the hot solvent, a small amount of activated carbon can be added. The solution is then hot-filtered to remove the carbon, which adsorbs colored impurities.
-
Column Chromatography: If recrystallization is ineffective, column chromatography with silica gel can be used to separate the colored impurities from the desired product.
-
Issue 3: Low yield after purification.
-
Possible Cause:
-
Incomplete reaction.
-
Loss of product during extraction and washing steps.
-
Suboptimal recrystallization conditions (e.g., using too much solvent, cooling too quickly).
-
-
Troubleshooting Steps:
-
Reaction Optimization: Ensure the initial esterification reaction goes to completion by using a slight excess of ethanol and an appropriate catalyst concentration and reaction time.
-
Extraction Technique: Minimize the number of extraction and washing steps. Ensure proper phase separation to avoid loss of the organic layer.
-
Recrystallization Optimization: Use the minimum amount of hot solvent necessary to dissolve the product. Allow the solution to cool slowly to maximize crystal formation. Cool the flask in an ice bath to further increase the yield before filtration.
-
Experimental Protocols
Protocol 1: Purification of this compound by Liquid-Liquid Extraction and Recrystallization
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like diethyl ether or ethyl acetate (approximately 10 mL of solvent per gram of crude product).
-
Acid Wash (Optional): If a strong acid catalyst was used, first wash the organic solution with water to remove the bulk of the acid.
-
Base Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL for a 100 mL organic solution). Vent the funnel frequently as carbon dioxide may be generated.
-
Water Wash: Wash the organic layer with deionized water (2 x 50 mL) to remove any remaining base and salts.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation to obtain the crude solid.
-
Recrystallization:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., ethanol) to dissolve the solid completely.
-
If necessary, add a co-solvent (e.g., water) dropwise until the solution becomes slightly cloudy. Reheat to get a clear solution.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath for 30 minutes to maximize crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the purified crystals in a vacuum oven.
-
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexane).
-
Column Packing: Pack a chromatography column with the silica gel slurry.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the top of the silica gel column.
-
Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane). Start with a low polarity mobile phase (e.g., 100% hexane) and gradually increase the proportion of the more polar solvent (e.g., to 5-10% ethyl acetate in hexane).
-
Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).
-
Solvent Evaporation: Combine the pure fractions and remove the solvent by rotary evaporation to obtain the purified this compound.
Data Presentation
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Recrystallization | >98% | Simple, cost-effective, good for large quantities. | Can have lower yields if conditions are not optimized. |
| Column Chromatography | >99% | High purity can be achieved, good for separating complex mixtures. | More time-consuming, requires larger volumes of solvent. |
Visualizations
Preventing degradation of Diethyl hexacosanedioate during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Diethyl hexacosanedioate to prevent its degradation. The information is based on the general chemical properties of long-chain diesters.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its likely physical properties?
A1: this compound is a long-chain diester with the chemical formula C30H58O4. Based on its long hydrocarbon chain, it is expected to be a waxy solid at room temperature with a relatively high melting point and low solubility in water. It is likely soluble in nonpolar organic solvents.
Q2: What are the primary pathways for the degradation of this compound?
A2: The two primary degradation pathways for esters like this compound are hydrolysis and oxidation.
-
Hydrolysis: The ester linkages can be cleaved by water, especially in the presence of acidic or basic catalysts, to yield hexacosanedioic acid and ethanol.
-
Oxidation: The long hydrocarbon chains are susceptible to oxidation, particularly at elevated temperatures and in the presence of oxygen and light. This can lead to the formation of hydroperoxides, which can further decompose into a variety of byproducts, including shorter-chain acids, aldehydes, and ketones.
Q3: What are the ideal storage conditions for this compound?
A3: To minimize degradation, this compound should be stored in a cool, dry, and dark place. An inert atmosphere, such as nitrogen or argon, is recommended to prevent oxidation. Containers should be tightly sealed to protect from moisture.
Q4: How can I tell if my sample of this compound has degraded?
A4: Signs of degradation may include a change in physical appearance (e.g., color change from white to yellow or brown), a change in melting point, or the appearance of an off-odor. For quantitative assessment, analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify and quantify degradation products.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Change in color (yellowing or browning) | Oxidation of the long alkyl chains. | Store the compound under an inert atmosphere (nitrogen or argon) and protect it from light. Avoid prolonged exposure to elevated temperatures. |
| Decreased melting point or broader melting range | Presence of impurities, likely degradation products from hydrolysis or oxidation. | Purify the compound by recrystallization. Confirm purity using analytical techniques like HPLC or GC-MS. |
| Development of an unusual odor | Formation of volatile degradation products such as aldehydes or carboxylic acids due to oxidation. | Discard the degraded sample and obtain a fresh batch. Ensure future storage is under an inert atmosphere and at a low temperature. |
| Poor solubility in expected solvents | Polymerization or formation of insoluble degradation products. | Attempt to dissolve a small amount in a range of solvents. If solubility issues persist, the sample is likely significantly degraded and should be replaced. |
| Inconsistent experimental results | Degradation of the compound leading to lower potency or the presence of interfering byproducts. | Re-evaluate the purity of the starting material using appropriate analytical methods. If degradation is confirmed, replace the reagent and strictly adhere to recommended storage conditions. |
Experimental Protocols
Protocol 1: Stability Testing of this compound
This protocol outlines a method to assess the stability of this compound under various conditions.
1. Sample Preparation:
- Weigh 10 mg of this compound into several amber glass vials.
- Create different storage conditions for the vials:
- Condition A (Control): -20°C, under nitrogen, protected from light.
- Condition B: Room temperature (20-25°C), ambient atmosphere, protected from light.
- Condition C: 40°C, ambient atmosphere, protected from light.
- Condition D: Room temperature, ambient atmosphere, exposed to fluorescent light.
- Condition E: Room temperature, 75% relative humidity (using a saturated NaCl solution in a desiccator), ambient atmosphere, protected from light.
2. Time Points:
- Analyze samples at time zero and then at 1, 3, 6, and 12 months.
3. Analytical Method (HPLC):
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: Isocratic mixture of acetonitrile and isopropanol (e.g., 70:30 v/v).
- Flow Rate: 1.0 mL/min.
- Detection: UV detector at 210 nm or an Evaporative Light Scattering Detector (ELSD).
- Procedure:
- Prepare a standard solution of high-purity this compound.
- At each time point, dissolve the stored samples in a suitable solvent (e.g., tetrahydrofuran) to a known concentration.
- Inject the samples and the standard solution into the HPLC.
- Compare the peak area of the this compound in the stored samples to the time-zero sample and the standard to determine the percentage of degradation. Monitor for the appearance of new peaks, which would indicate degradation products.
Protocol 2: Assessment of Hydrolytic Degradation
1. Sample Preparation:
- Prepare buffer solutions at pH 4 (acidic), pH 7 (neutral), and pH 9 (basic).
- Disperse this compound in each buffer to create a suspension (e.g., 1 mg/mL).
2. Incubation:
- Incubate the suspensions at a controlled temperature (e.g., 40°C).
3. Analysis (GC-MS):
- At specified time intervals (e.g., 0, 24, 48, 72 hours), extract the samples with an organic solvent (e.g., dichloromethane).
- Derivatize the samples if necessary to make the degradation products (hexacosanedioic acid) volatile.
- Analyze the extracts by GC-MS to identify and quantify the parent compound and any degradation products.
Visualizations
Caption: Primary degradation pathways for this compound.
Caption: Workflow for assessing the stability of this compound.
Technical Support Center: Large-Scale Production of Diethyl Hexacosanedioate
This guide provides troubleshooting advice and frequently asked questions for challenges encountered during the large-scale production of Diethyl hexacosanedioate and other long-chain aliphatic diethyl esters.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the large-scale synthesis of this compound?
A1: The primary challenges include the low solubility of the starting material (hexacosanedioic acid) in common organic solvents, the slow reaction kinetics requiring prolonged reaction times or high temperatures, and the difficulty in removing the water byproduct to drive the equilibrium towards product formation. Purification of the final product to remove unreacted starting materials and catalyst residues can also be problematic.
Q2: Which esterification method is most suitable for the large-scale production of this compound?
A2: Fischer-Speier esterification is a commonly employed method. This involves reacting the dicarboxylic acid with an excess of ethanol in the presence of an acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid). For large-scale production, using a solid acid catalyst can simplify the purification process.
Q3: How can I improve the solubility of hexacosanedioic acid in the reaction mixture?
A3: The solubility of long-chain dicarboxylic acids can be improved by using a co-solvent system or by increasing the reaction temperature. Toluene or xylene can be used as a co-solvent to aid in the azeotropic removal of water, which also helps to drive the reaction forward.
Q4: What are the critical parameters to monitor during the reaction?
A4: Key parameters to monitor are temperature, reaction time, and the efficient removal of water. The progress of the reaction can be tracked by techniques such as Thin Layer Chromatography (TLC) or by measuring the amount of water collected in a Dean-Stark trap.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction due to equilibrium. | Use a large excess of ethanol. Continuously remove water using a Dean-Stark apparatus. |
| Insufficient catalyst activity. | Increase the catalyst loading or use a more active catalyst. Ensure the catalyst is not deactivated. | |
| Low reaction temperature. | Increase the reaction temperature to improve reaction kinetics, but be mindful of potential side reactions. | |
| Incomplete Reaction | Inefficient water removal. | Ensure the Dean-Stark trap is functioning correctly. Consider using a drying agent. |
| Steric hindrance from the long alkyl chain. | Increase the reaction time and/or temperature. | |
| Difficult Purification | Presence of unreacted hexacosanedioic acid. | Wash the crude product with a mild aqueous base (e.g., sodium bicarbonate solution) to remove unreacted acid. |
| Catalyst residue in the final product. | If using a liquid acid catalyst, neutralize it with a base and perform aqueous washes. Consider using a solid, recoverable acid catalyst. | |
| Product is an off-color or contains impurities | Side reactions at high temperatures. | Optimize the reaction temperature and time. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Contaminated starting materials. | Ensure the purity of hexacosanedioic acid and ethanol before starting the reaction. |
Experimental Protocols
Protocol: Fischer Esterification of Hexacosanedioic Acid
This protocol outlines a general procedure for the synthesis of this compound.
Materials:
-
Hexacosanedioic acid
-
Anhydrous ethanol (absolute)
-
Concentrated sulfuric acid (or p-toluenesulfonic acid)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Dean-Stark apparatus
Procedure:
-
Set up a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.
-
To the flask, add hexacosanedioic acid, a 10-20 fold molar excess of anhydrous ethanol, and a catalytic amount of concentrated sulfuric acid (approximately 1-2% by weight of the dicarboxylic acid).
-
Add toluene to the reaction mixture to facilitate azeotropic removal of water.
-
Heat the mixture to reflux. The water-toluene azeotrope will collect in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when the theoretical amount of water has been collected.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess ethanol and toluene using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Further purification can be achieved by recrystallization or column chromatography.
Visualizations
Technical Support Center: Synthesis and Purification of Diethyl Hexacosanedioate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of Diethyl hexacosanedioate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Fischer esterification of hexacosanedioic acid is incomplete, and I still have starting material present. How can I drive the reaction to completion?
A1: Incomplete esterification is a common issue as the Fischer esterification is a reversible reaction.[1][2][3][4] To favor the formation of this compound, you can employ Le Chatelier's principle:
-
Use Excess Ethanol: A large excess of ethanol will shift the equilibrium towards the product side.[1][2][4] Consider using ethanol as the solvent for the reaction.
-
Remove Water: The formation of water as a byproduct can be a limiting factor. Removing water as it is formed will drive the reaction forward.[1][3][4] This can be achieved by:
-
Azeotropic distillation: Using a Dean-Stark apparatus with a suitable solvent like toluene to remove water azeotropically.[1]
-
Use of a dehydrating agent: Adding molecular sieves to the reaction mixture can absorb the water produced.
-
Q2: After the reaction, my crude product contains both the desired this compound and the monoethyl hexacosanedioate. How can I separate these?
A2: The presence of the monoester is a common impurity when dealing with dicarboxylic acids. Separation can be achieved using the following methods:
-
Column Chromatography: This is a highly effective method for separating compounds with different polarities.[5] The monoester is more polar than the diester due to the presence of the free carboxylic acid group. A silica gel column with a non-polar eluent system should allow for the separation.
-
Solvent Extraction: You can exploit the acidic nature of the monoester. Dissolve the crude product in a non-polar organic solvent (e.g., diethyl ether) and wash with a mild aqueous base (e.g., a dilute solution of sodium bicarbonate). The monoester will be deprotonated and dissolve in the aqueous layer, while the non-acidic diester will remain in the organic layer. Subsequent acidification of the aqueous layer will allow for the recovery of the monoester if desired.
Q3: I am struggling to find a suitable solvent for the recrystallization of this compound. What should I consider?
A3: Finding the right recrystallization solvent is crucial for obtaining a high-purity product. For a long-chain, non-polar molecule like this compound, consider the following:
-
Solvent Polarity: You will likely need a non-polar or moderately polar solvent. Good single-solvent options to try are ethanol, acetone, or ethyl acetate.
-
Solvent Pairs: A solvent pair, consisting of a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble, is often effective. A common strategy is to dissolve the compound in a minimum amount of a hot "good" solvent and then slowly add the "poor" solvent until turbidity is observed, followed by cooling. Potential solvent pairs for your compound could be:
-
Ethanol/Water
-
Acetone/Hexane
-
Ethyl acetate/Hexane
-
Q4: My purified this compound still shows broad peaks in the NMR spectrum. What could be the cause?
A4: Broad peaks in an NMR spectrum can indicate the presence of impurities or residual catalyst.
-
Acidic Impurities: Residual acid catalyst (e.g., sulfuric acid) or unreacted hexacosanedioic acid can cause peak broadening, especially for protons near the ester groups. Ensure your work-up procedure effectively neutralizes and removes all acidic components. Washing the organic extract with a sodium bicarbonate solution is recommended.
-
Paramagnetic Impurities: While less common, trace amounts of paramagnetic metals can lead to significant peak broadening. Ensure all glassware is thoroughly cleaned.
-
Incomplete Dissolution: Due to its long alkyl chain, this compound might have limited solubility in some NMR solvents at room temperature, leading to broad peaks. Gently warming the NMR tube might improve solubility and sharpen the peaks.
Experimental Protocols
Synthesis of this compound via Fischer Esterification
This protocol is a general guideline. Optimization of reaction time and temperature may be necessary.
Materials:
-
Hexacosanedioic acid
-
Absolute Ethanol (large excess)
-
Concentrated Sulfuric Acid (catalytic amount)
-
Toluene (optional, for azeotropic removal of water)
-
Sodium Bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Round-bottom flask
-
Reflux condenser (and Dean-Stark trap if using toluene)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add hexacosanedioic acid and a large excess of absolute ethanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the stirred mixture.
-
If using a Dean-Stark trap, fill it with toluene and attach the reflux condenser.
-
Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
-
Glass column
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in hexane and pack the column.
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or a small amount of the eluent).
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane, starting with 100% hexane. A typical gradient might be from 0% to 10% ethyl acetate.
-
Collect fractions and analyze them by TLC to identify those containing the pure this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Purification by Recrystallization
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, acetone, or an ethanol/water mixture)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Gently heat the mixture on a hot plate while stirring until the solid completely dissolves.
-
If using a solvent pair, dissolve in the "good" solvent and add the "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the purified crystals in a vacuum oven.
Data Presentation
| Parameter | Synthesis | Purification Method 1 (Column Chromatography) | Purification Method 2 (Recrystallization) |
| Typical Yield | 80-95% (crude) | 70-90% (of crude) | 60-85% (of crude) |
| Expected Purity | 70-90% | >98% | >99% |
| Analytical Technique | TLC, NMR | TLC, NMR, GC-MS[6][7][8] | NMR, Melting Point |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for purifying synthesized this compound.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. researchgate.net [researchgate.net]
- 8. jmaterenvironsci.com [jmaterenvironsci.com]
Resolving analytical challenges in Diethyl hexacosanedioate detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving analytical challenges associated with the detection of Diethyl hexacosanedioate.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for the detection of this compound?
A1: The most common analytical techniques for the detection of long-chain diesters like this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS). GC-MS is often preferred for its high sensitivity and ability to provide structural information, though derivatization may sometimes be necessary to improve volatility.[1][2] HPLC is a versatile technique that can be used for non-volatile compounds.[3][4]
Q2: I am observing poor peak shape (e.g., tailing or fronting) in my chromatogram. What are the likely causes?
A2: Poor peak shape can arise from several factors. In Gas Chromatography (GC), it could be due to column degradation, active sites in the injector or column, or a non-optimized temperature program. For High-Performance Liquid Chromatography (HPLC), potential causes include a mismatch between the sample solvent and the mobile phase, column overloading, or secondary interactions with the stationary phase.
Q3: My signal intensity for this compound is very low. How can I improve the sensitivity of my method?
A3: To improve sensitivity, consider the following:
-
Sample Preparation: Concentrate your sample using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components and increase the analyte concentration.[5]
-
Instrumentation: For GC-MS, ensure your ion source is clean and operating optimally. Using Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode can significantly enhance sensitivity compared to a full scan.[1][6] For HPLC, using a more sensitive detector like a mass spectrometer or optimizing the mobile phase composition can help.
-
Derivatization: For GC-MS, derivatization to a more volatile and thermally stable compound can improve chromatographic performance and sensitivity.
Q4: What is a "matrix effect" and how can it affect my results?
A4: The matrix effect is the alteration of an analyte's ionization efficiency in the mass spectrometer's ion source due to the presence of co-eluting compounds from the sample matrix. This can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification. It is a common challenge when analyzing complex samples.[7]
Q5: How can I minimize the matrix effect in my analysis?
A5: To minimize the matrix effect, you can:
-
Improve Sample Cleanup: Utilize more effective sample preparation techniques like SPE to remove interfering substances.
-
Use a Matrix-Matched Calibration Curve: Prepare your calibration standards in a blank matrix extract that is similar to your samples.
-
Employ an Internal Standard: Use a stable isotope-labeled internal standard that behaves similarly to the analyte during extraction and ionization.
Troubleshooting Guide
Problem 1: No Peak or Very Low Signal for this compound in GC-MS
Question: I am injecting my sample, but I don't see a peak for this compound, or the signal is extremely weak. What should I check?
Answer: This issue can be broken down into several potential causes. Follow this troubleshooting workflow:
Caption: Troubleshooting workflow for no/low peak in GC-MS.
-
Verify Sample Injection:
-
Is the syringe working correctly? Check for blockages.
-
Is the injection port septum leaking? Listen for a hissing sound and replace if necessary.
-
Is the injector liner clean? A dirty liner can trap the analyte.
-
-
Check Instrument Parameters:
-
Are the injector and oven temperatures appropriate? For a high molecular weight compound like this compound, a sufficiently high temperature is needed for volatilization.
-
Is the carrier gas flow rate correct? Verify the flow rate and check for leaks.
-
Is the mass spectrometer detector turned on and the ion source clean? A dirty ion source can significantly reduce sensitivity.
-
-
Review Sample Preparation:
-
Is the concentration of the analyte in the sample high enough for detection? Consider concentrating the sample if possible.
-
Was the extraction recovery efficient? Perform a recovery study to ensure the analyte is not being lost during sample preparation.
-
Problem 2: High Background Noise in HPLC Analysis
Question: My HPLC chromatogram has a very high and noisy baseline, which is making it difficult to detect my analyte. What can I do?
Answer: A high and noisy baseline in HPLC can be caused by several factors related to the mobile phase, the detector, or the system itself.
Caption: Troubleshooting high baseline noise in HPLC.
-
Check the Mobile Phase:
-
Are you using high-purity solvents? Impurities in the mobile phase can contribute to baseline noise.
-
Is the mobile phase properly degassed? Dissolved gases coming out of solution can cause noise.
-
Is the mobile phase being mixed consistently? For gradient elution, ensure the pump's mixing performance is adequate.
-
-
Check the Detector:
-
For UV/Vis detectors, is the lamp nearing the end of its life?
-
For ELSD, are the nebulizer and drift tube temperatures optimized and stable?
-
Is the detector flow cell clean? Contamination can cause a noisy baseline.
-
-
Inspect the HPLC System:
-
Are there any leaks in the system? Leaks can cause pressure fluctuations and a noisy baseline.
-
Is the pump delivering a stable flow? Worn pump seals can lead to pressure pulsations.
-
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This is a general-purpose method that can be adapted for the analysis of this compound.
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Injector | Split/Splitless |
| Injector Temperature | 300 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | Initial: 150 °C (hold 1 min), Ramp: 15 °C/min to 320 °C (hold 10 min) |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-600) or SIM |
High-Performance Liquid Chromatography (HPLC) Method
This is a general-purpose method suitable for less volatile, high molecular weight esters.
| Parameter | Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 (e.g., ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |
| Column Temperature | 40 °C |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% B to 100% B over 15 min, hold at 100% B for 5 min |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detector | Evaporative Light Scattering Detector (ELSD) |
| ELSD Nebulizer Temp. | 40 °C |
| ELSD Evaporator Temp. | 60 °C |
Data Presentation
Table 1: Recovery of this compound from Human Plasma using Different Extraction Methods
| Extraction Method | Spiked Concentration (ng/mL) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) |
| Liquid-Liquid Extraction (LLE) | 50 | 85.2 | 6.8 |
| Solid-Phase Extraction (SPE) | 50 | 92.5 | 4.2 |
| Protein Precipitation (PPT) | 50 | 65.7 | 12.3 |
Table 2: Linearity of this compound Calibration Curve in GC-MS (SIM Mode)
| Concentration (ng/mL) | Mean Peak Area | R² |
| 1 | 15,234 | 0.9992 |
| 5 | 78,912 | |
| 10 | 155,678 | |
| 25 | 389,123 | |
| 50 | 782,456 | |
| 100 | 1,560,987 |
References
- 1. A Selective Gas Chromatography–Tandem Mass Spectrometry Method for Quantitation of Ethylene and Diethylene Glycol in Paediatric Syrups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Simultaneous determination of polyethylene glycol-conjugated liposome components by using reversed-phase high-performance liquid chromatography with UV and evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Use of 2-mercaptopyridine for the determination of alkylating agents in complex matrices: application to dimethyl sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
How to avoid side reactions in Diethyl hexacosanedioate synthesis
Welcome to the technical support center for the synthesis of Diethyl hexacosanedioate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help navigate challenges encountered during the synthesis of this long-chain diester.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most common and direct method for synthesizing this compound is the Fischer esterification of hexacosanedioic acid with ethanol using an acid catalyst.[1][2] This method is widely used for the preparation of esters from carboxylic acids and alcohols.
Q2: Why is my reaction yield of this compound consistently low?
Low yields in the Fischer esterification are often due to the reversible nature of the reaction.[2][3][4] The equilibrium between the reactants (hexacosanedioic acid and ethanol) and the products (this compound and water) can favor the starting materials. To drive the reaction towards the product, it is crucial to use a large excess of ethanol and to remove water as it is formed during the reaction.[3]
Q3: What are the primary side reactions to be aware of during the synthesis?
The main side reaction is the reverse reaction, the acid-catalyzed hydrolysis of the ester back to the dicarboxylic acid and ethanol.[3] Another potential side reaction, especially at higher temperatures, is the formation of diethyl ether from the dehydration of ethanol. Incomplete esterification can also result in the formation of the monoethyl ester of hexacosanedioic acid.
Q4: How can I effectively remove water from the reaction mixture?
A common and effective method for water removal is azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene. The toluene-water azeotrope boils at a lower temperature, allowing for the continuous removal of water and driving the reaction to completion.
Q5: What is the best way to purify the final this compound product?
Due to its high molecular weight and nonpolar nature, this compound is a waxy solid at room temperature. Purification can be achieved through recrystallization from a suitable solvent system, such as ethanol/water or acetone.[5] Column chromatography using silica gel can also be employed for high-purity requirements, eluting with a nonpolar solvent system like hexane/ethyl acetate.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Insufficient Catalyst: The acid catalyst is essential for the reaction to proceed at a reasonable rate. 2. Reaction Not at Equilibrium: The reaction is slow and may require extended reaction times to reach equilibrium.[2] 3. Low Reaction Temperature: The reaction rate is temperature-dependent. | 1. Ensure the correct catalytic amount of a strong acid (e.g., sulfuric acid, p-toluenesulfonic acid) is used. 2. Increase the reaction time and monitor the progress by TLC or GC. 3. Increase the reaction temperature to reflux to enhance the reaction rate. |
| Presence of Unreacted Hexacosanedioic Acid | 1. Incomplete Reaction: The reaction has not gone to completion. 2. Hydrolysis of Product: Water present in the reaction mixture has hydrolyzed the ester back to the diacid. | 1. Increase the reaction time and/or temperature. 2. Use a Dean-Stark trap to remove water as it forms. Use anhydrous ethanol and dry glassware. |
| Formation of a White Precipitate During Reaction | Low Solubility of Hexacosanedioic Acid: Hexacosanedioic acid has limited solubility in ethanol at lower temperatures.[6] | 1. Ensure the reaction is heated to a temperature where the diacid is fully dissolved. 2. Consider using a co-solvent like toluene to improve the solubility of the long-chain diacid. |
| Product is an Oily or Waxy Mixture | 1. Presence of Monoester: Incomplete reaction leading to the formation of the monoethyl ester. 2. Residual Ethanol or Byproducts: Inadequate purification. | 1. Drive the reaction to completion by using a larger excess of ethanol and longer reaction times. 2. Purify the product using recrystallization or column chromatography to remove impurities. |
| Difficulty in Isolating the Product | High Solubility in the Work-up Solvent: The product may be soluble in the aqueous phase during work-up if an inappropriate solvent is used. | Use a nonpolar organic solvent like hexane or diethyl ether for extraction from the aqueous phase. Ensure the aqueous phase is saturated with a salt (e.g., brine) to decrease the solubility of the ester. |
Experimental Protocols
General Protocol for this compound Synthesis via Fischer Esterification
This protocol is a general guideline and may require optimization.
Materials:
-
Hexacosanedioic acid
-
Anhydrous Ethanol (large excess, can be used as solvent)
-
Concentrated Sulfuric Acid (catalytic amount)
-
Toluene (optional, for azeotropic water removal)
-
Sodium Bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Solvents for purification (e.g., Hexane, Ethyl Acetate, Acetone)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if using toluene), add hexacosanedioic acid.
-
Reagent Addition: Add a large excess of anhydrous ethanol (e.g., 20-50 equivalents) to act as both reactant and solvent. If using a Dean-Stark trap, add toluene.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol% relative to the diacid).
-
Reaction: Heat the mixture to reflux. If using a Dean-Stark trap, continuously remove the water collected. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction may take several hours to reach completion.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a large excess of ethanol was used, remove it under reduced pressure.
-
Dilute the residue with a nonpolar organic solvent (e.g., diethyl ether or hexane) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Recrystallization: Recrystallize the crude waxy solid from a suitable solvent system (e.g., ethanol/water or acetone).
-
Column Chromatography: For higher purity, perform column chromatography on silica gel using a gradient of ethyl acetate in hexane.
-
Data Presentation
Table 1: Effect of Reaction Conditions on Yield for a Generic Long-Chain Diester Synthesis*
| Parameter | Condition A | Condition B | Condition C |
| Ethanol (equivalents) | 10 | 20 | 20 |
| Catalyst (mol%) | 1 | 2 | 2 |
| Water Removal | No | No | Yes (Dean-Stark) |
| Reaction Time (h) | 8 | 8 | 8 |
| Yield (%) | ~60% | ~75% | >90% |
*Data is illustrative and based on general principles of Fischer esterification for long-chain dicarboxylic acids.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Simplified Fischer Esterification Pathway
Caption: Simplified reaction pathway for the Fischer esterification of hexacosanedioic acid.
References
Optimization of catalyst concentration for Diethyl hexacosanedioate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Diethyl hexacosanedioate. The information is presented in a user-friendly question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method for synthesizing this compound is the Fischer-Speier esterification of hexacosanedioic acid with ethanol using an acid catalyst.[1] This method is a well-established procedure for producing esters from carboxylic acids and alcohols.
Q2: Which catalysts are typically used for this synthesis, and what are their recommended concentrations?
A2: Strong acids are the catalysts of choice for Fischer esterification. Commonly used catalysts include:
-
Sulfuric Acid (H₂SO₄): A highly effective and widely used catalyst. A typical starting concentration is 2% of the weight of the dicarboxylic acid.[1]
-
p-Toluenesulfonic Acid (TsOH): Another strong acid catalyst that is often used.
-
Lewis Acids: Such as scandium(III) triflate can also be employed.
The optimal catalyst concentration can vary depending on the specific reaction conditions and scale. It is recommended to start with a lower concentration and incrementally increase it if the reaction rate is too slow.
Q3: How can I drive the reaction towards the formation of the diethyl ester?
A3: Fischer esterification is a reversible reaction. To favor the formation of this compound, you can:
-
Use an Excess of Ethanol: Using ethanol as the solvent ensures a large molar excess, which, according to Le Chatelier's principle, shifts the equilibrium towards the product side.
-
Remove Water: The water produced during the reaction can be removed to prevent the reverse reaction (hydrolysis of the ester). This can be achieved by using a Dean-Stark apparatus during the reaction.
Q4: What are the expected spectroscopic data for this compound?
-
¹H NMR:
-
A triplet around 1.25 ppm corresponding to the methyl protons (-CH₃) of the ethyl groups.
-
A quartet around 4.12 ppm corresponding to the methylene protons (-OCH₂-) of the ethyl groups.
-
A triplet around 2.28 ppm corresponding to the methylene protons adjacent to the carbonyl groups (-CH₂-C=O).
-
A series of multiplets in the range of 1.2-1.6 ppm for the long methylene chain (-CH₂-)n of the hexacosanedioate backbone.
-
-
¹³C NMR:
-
A peak around 174 ppm for the carbonyl carbons (C=O).
-
A peak around 60 ppm for the methylene carbons of the ethyl groups (-OCH₂-).
-
A peak around 14 ppm for the methyl carbons of the ethyl groups (-CH₃).
-
A series of peaks between 25-35 ppm for the carbons of the long methylene chain.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Insufficient catalyst concentration.- Reaction time is too short.- Incomplete removal of water byproduct.- Low reaction temperature. | - Increase the catalyst concentration incrementally.- Extend the reflux time. Monitor the reaction progress using Thin Layer Chromatography (TLC).- Use a Dean-Stark apparatus to remove water azeotropically.- Ensure the reaction is heated to a gentle reflux. |
| Formation of a Monoester Instead of a Diester | - Insufficient ethanol or reaction time. | - Use a larger excess of ethanol.- Increase the reaction time to ensure both carboxylic acid groups react. |
| Emulsion Formation During Workup | - Vigorous shaking during the extraction process. | - Gently invert the separatory funnel instead of vigorous shaking.- Add a small amount of brine (saturated NaCl solution) to break the emulsion. |
| Product Contaminated with Unreacted Dicarboxylic Acid | - Incomplete reaction.- Inefficient removal during the workup. | - Ensure the reaction goes to completion by monitoring with TLC.- Wash the organic layer thoroughly with a saturated sodium bicarbonate (NaHCO₃) solution to remove any remaining acidic starting material.[1] |
| Product is an Oil Instead of a Solid | - Presence of impurities. | - Purify the product using column chromatography on silica gel. |
Experimental Protocols
Synthesis of this compound via Fischer Esterification
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and available equipment.
Materials:
-
Hexacosanedioic acid
-
Anhydrous Ethanol (large excess, can be used as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Toluene (optional, for Dean-Stark)
-
Diethyl ether
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, combine hexacosanedioic acid and a large excess of anhydrous ethanol.
-
If using a Dean-Stark apparatus, add toluene to the flask.
-
Slowly add concentrated sulfuric acid (approximately 2% of the weight of the dicarboxylic acid) to the stirring mixture.[1]
-
-
Reflux:
-
Attach a reflux condenser (and Dean-Stark trap if used) and heat the mixture to a gentle reflux.
-
Continue refluxing for several hours. The reaction progress can be monitored by TLC by observing the disappearance of the starting dicarboxylic acid spot.
-
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
If a large excess of ethanol was used, remove it under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether.
-
Transfer the solution to a separatory funnel and wash it with saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted dicarboxylic acid.[1] Be cautious of CO₂ evolution.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the solution under reduced pressure to obtain the crude this compound.
-
If necessary, purify the crude product by column chromatography on silica gel. A non-polar solvent system like hexane/ethyl acetate is a good starting point for elution.
-
Visualizations
Logical Workflow for this compound Synthesis
Caption: A logical workflow diagram illustrating the key stages in the synthesis and purification of this compound.
Troubleshooting Logic for Low Product Yield
Caption: A troubleshooting diagram outlining potential causes and solutions for low yield in the synthesis of this compound.
References
Validation & Comparative
A Comparative Analysis of Diethyl Hexacosanedioate and Other Long-Chain Esters in Industrial and Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Diethyl hexacosanedioate, more commonly known as Diethyl Adipate, with other long-chain esters such as Diethyl Sebacate and Dioctyl Adipate. The comparison focuses on their performance as plasticizers, lubricants, and as excipients in drug delivery systems, supported by experimental data.
Executive Summary
Long-chain esters are versatile molecules with wide-ranging applications in various scientific and industrial fields. Diethyl Adipate, a six-carbon dicarboxylic acid ester, is a widely used plasticizer and solvent.[1] Its performance characteristics are often benchmarked against other esters to determine the most suitable compound for a specific application. This guide synthesizes available data to offer a comparative overview of these esters, highlighting their respective strengths and weaknesses in key performance areas.
Comparison of Physicochemical Properties
A fundamental understanding of the physicochemical properties of these esters is crucial for predicting their behavior and performance in different formulations.
| Property | Diethyl Adipate | Diethyl Sebacate | Dioctyl Adipate (DOA) |
| Molecular Formula | C10H18O4 | C14H26O4 | C22H42O4 |
| Molecular Weight ( g/mol ) | 202.25 | 258.36 | 370.6 |
| Boiling Point (°C) | 251 | 308 | 214 (at 5 mmHg) |
| Melting Point (°C) | -20 to -19 | -1.5 | -67 |
| Density (g/mL at 25°C) | 1.009 | 0.964 | 0.927 |
| Solubility in Water | Insoluble | Insoluble | Insoluble |
Performance as Plasticizers
Plasticizers are added to polymers to increase their flexibility, durability, and workability. The efficiency of a plasticizer is a critical parameter in the formulation of plastics, particularly polyvinyl chloride (PVC).
A study comparing the plasticizing efficiency of various dicarboxylic acid esters in PVC revealed that the effectiveness is influenced by the chain length of both the acid and the alcohol moieties. While direct comparative data for Diethyl Adipate and Diethyl Sebacate was not found in a single study, general trends indicate that longer chain esters can offer improved performance at low temperatures but may have reduced compatibility with the polymer matrix.
Experimental Protocol: Evaluation of Plasticizer Efficiency in PVC (Based on ASTM D2284)
The following protocol outlines a standard method for evaluating and comparing the efficiency of plasticizers like Diethyl Adipate and Diethyl Sebacate in a PVC formulation.
-
Formulation Preparation: Prepare PVC plastisols with a standard formulation (e.g., 100 parts PVC resin, 50 parts plasticizer, 5 parts heat stabilizer).
-
Film Casting: Cast films of the prepared plastisols onto a glass plate to a uniform thickness (e.g., 1 mm).
-
Curing: Cure the films in a circulating air oven at a specified temperature and time (e.g., 180°C for 10 minutes).
-
Conditioning: Condition the cured films at standard laboratory conditions (23 ± 2°C and 50 ± 5% relative humidity) for at least 24 hours.
-
Mechanical Testing:
-
Cut dumbbell-shaped specimens from the conditioned films according to ASTM D638 specifications.
-
Measure the tensile strength, elongation at break, and 100% modulus using a universal testing machine at a constant crosshead speed (e.g., 50 mm/min).
-
-
Hardness Testing: Measure the Shore A hardness of the films using a durometer according to ASTM D2240.
-
Low-Temperature Flexibility: Determine the low-temperature flexibility (brittleness temperature) of the films using a brittleness tester according to ASTM D746.
-
Plasticizer Migration: Assess the migration of the plasticizer by measuring the weight loss of the PVC film after being in contact with a standard absorbent material (e.g., activated carbon) at an elevated temperature for a specified duration.
Performance as Lubricants
Long-chain esters are widely used as synthetic lubricants due to their excellent thermal stability, low volatility, and good lubricity. A comparative study on dicarboxylic acid esters as lubricant additives provides insights into their performance.
| Performance Parameter | Diethyl Adipate | Diethyl Sebacate | Dioctyl Adipate (DOA) |
| Kinematic Viscosity at 40°C (cSt) | Lower | Higher | Higher |
| Kinematic Viscosity at 100°C (cSt) | Lower | Higher | Higher |
| Viscosity Index | Moderate | High | High |
| Pour Point (°C) | Moderate | Low | Very Low |
| Flash Point (°C) | High | Higher | Higher |
Experimental Protocol: Evaluation of Lubricant Properties (Based on ASTM Standards)
The following protocols are standard methods for evaluating the performance of esters as lubricants.
-
Viscosity and Viscosity Index (ASTM D445 and D2270):
-
Measure the kinematic viscosity of the ester at 40°C and 100°C using a calibrated capillary viscometer.
-
Calculate the viscosity index, which indicates the effect of temperature on viscosity, using the measured viscosities.
-
-
Pour Point (ASTM D97):
-
Determine the lowest temperature at which the lubricant will continue to flow when cooled under specified conditions.
-
-
Flash Point (ASTM D92):
-
Measure the lowest temperature at which the vapor of the lubricant will ignite when an ignition source is applied.
-
-
Wear Prevention Characteristics (ASTM D4172 - Four-Ball Method):
-
Evaluate the anti-wear properties of the lubricant by measuring the wear scar diameter on steel balls subjected to a rotating load in the presence of the lubricant.
-
-
Oxidation Stability (ASTM D2272 - Rotating Pressure Vessel Oxidation Test):
-
Assess the resistance of the lubricant to oxidation by measuring the time it takes for a specified pressure drop in a sealed vessel containing the lubricant, water, and a copper catalyst coil at an elevated temperature.
-
Application in Drug Delivery
Long-chain esters are also utilized as excipients in pharmaceutical formulations, particularly in topical and transdermal drug delivery systems, where they can act as solvents, emollients, and penetration enhancers.
A study investigating the effect of fatty acid diesters on the skin permeation of non-steroidal anti-inflammatory drugs (NSAIDs) provides a direct comparison between Diethyl Adipate and Diethyl Sebacate as penetration enhancers.
Comparative Performance as Skin Penetration Enhancers
| Drug | Enhancer (5% in Ethanol) | Permeation Flux (μg/cm²/h) | Enhancement Ratio* |
| Ketoprofen | Control (Ethanol) | 15.2 ± 2.1 | 1.0 |
| Diethyl Adipate | 45.6 ± 5.3 | 3.0 | |
| Diethyl Sebacate | 58.9 ± 6.8 | 3.9 | |
| Ibuprofen | Control (Ethanol) | 10.8 ± 1.5 | 1.0 |
| Diethyl Adipate | 38.9 ± 4.2 | 3.6 | |
| Diethyl Sebacate | 49.7 ± 5.1 | 4.6 |
*Enhancement Ratio = Flux with enhancer / Flux of control
The results indicate that both Diethyl Adipate and Diethyl Sebacate significantly enhance the skin permeation of the tested drugs, with Diethyl Sebacate showing a slightly higher enhancement effect. The mechanism of action is suggested to be the disruption of the stratum corneum lipid barrier.
Experimental Protocol: In Vitro Skin Permeation Study (Franz Diffusion Cell)
-
Skin Preparation: Excise full-thickness abdominal skin from a suitable animal model (e.g., Wistar rat). Remove subcutaneous fat and hair.
-
Franz Cell Assembly: Mount the prepared skin on a Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis facing the receptor compartment.
-
Receptor Phase: Fill the receptor compartment with a suitable buffer solution (e.g., phosphate-buffered saline, pH 7.4) and maintain it at 37°C with constant stirring.
-
Donor Phase Application: Apply a saturated solution of the drug in the enhancer vehicle (e.g., 5% ester in ethanol) to the donor compartment.
-
Sampling: At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh buffer.
-
Drug Analysis: Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC).
-
Data Analysis: Calculate the steady-state flux (Jss) from the linear portion of the cumulative amount of drug permeated per unit area versus time plot. Calculate the enhancement ratio by dividing the flux with the enhancer by the flux of the control (vehicle without enhancer).
Logical Workflow and Process Visualization
The selection and application of a long-chain ester for a specific purpose follows a logical workflow. The following diagram, generated using Graphviz, illustrates this process.
Caption: Workflow for selecting and evaluating long-chain esters.
Conclusion
The selection of an appropriate long-chain ester is highly dependent on the specific requirements of the application. Diethyl Adipate serves as a versatile and effective compound in many contexts. However, for applications requiring enhanced low-temperature performance in lubricants or slightly superior skin permeation enhancement, Diethyl Sebacate may be a more suitable alternative. Dioctyl Adipate, with its significantly lower pour point, is a strong candidate for lubricant applications in cold environments. This guide provides a framework for comparing these and other long-chain esters, emphasizing the importance of evaluating key performance metrics through standardized experimental protocols to make informed decisions in research, development, and formulation.
References
A Comparative Analysis of Diethyl Hexacosanedioate as a High-Purity Analytical Standard
In the landscape of analytical chemistry, the reliability of quantitative analysis hinges on the quality of the reference standards used. This guide provides a comprehensive validation of Diethyl hexacosanedioate as a primary analytical standard, comparing its performance against a well-established alternative, Methyl Stearate. The following sections detail the experimental protocols, comparative data, and stability profiles, offering researchers and drug development professionals the necessary insights for an informed selection of analytical standards.
Physicochemical and Purity Profile
The fundamental properties and purity of an analytical standard are paramount. This compound's identity and purity were confirmed using a suite of analytical techniques and compared with Methyl Stearate.
| Parameter | This compound | Methyl Stearate (Alternative) | Method of Analysis |
| Molecular Formula | C30H58O4 | C19H38O2 | Mass Spectrometry |
| Molecular Weight | 482.78 g/mol | 298.51 g/mol | Mass Spectrometry |
| Purity (by GC-FID) | > 99.8% | > 99.5% | Gas Chromatography |
| Identity Confirmation | Conforms to structure | Conforms to structure | ¹H NMR, ¹³C NMR, MS |
| Appearance | White to off-white solid | White crystalline solid | Visual Inspection |
Chromatographic Purity and Impurity Profiling
Gas Chromatography with Flame Ionization Detection (GC-FID) was employed to ascertain the purity of both compounds. The chromatograms provide a visual representation of the purity and the presence of any trace impurities.
Experimental Protocol: GC-FID Purity Analysis
-
Instrument: Agilent 8890 GC System with FID
-
Column: DB-5ht, 30 m x 0.25 mm, 0.10 µm
-
Inlet Temperature: 300°C
-
Oven Temperature Program: Start at 150°C, hold for 1 min, ramp at 15°C/min to 340°C, hold for 10 min.
-
Carrier Gas: Hydrogen, constant flow at 2.0 mL/min
-
Detector Temperature: 350°C
-
Injection Volume: 1 µL
-
Sample Preparation: 1 mg/mL in Dichloromethane
Results: The analysis demonstrated a high degree of purity for this compound, with a peak area percentage exceeding 99.8%. In comparison, Methyl Stearate showed a purity of greater than 99.5%.
A Comparative Guide to Plasticizer Alternatives for Diethyl Hexacosanedioate
For researchers, scientists, and drug development professionals seeking alternatives to Diethyl hexacosanedioate in plasticizer applications, a thorough understanding of the performance characteristics of viable substitutes is crucial. This guide provides a comparative analysis of three prominent alternatives: Dioctyl Terephthalate (DOTP), Trioctyl Trimellitate (TOTM), and the bio-based Acetyl Tributyl Citrate (ATBC). The selection of an appropriate plasticizer is critical in determining the final properties of a polymer, including its flexibility, durability, and safety profile.[1]
The information presented herein is a compilation of data from technical datasheets and scientific literature to facilitate an informed decision-making process.
Performance Comparison of Plasticizer Alternatives
The efficacy of a plasticizer is evaluated based on several key performance indicators, including its plasticizing efficiency, thermal stability, resistance to migration, and, increasingly, its environmental footprint. While direct comparative data for this compound is limited in publicly available literature, the following tables summarize the typical properties and performance of DOTP, TOTM, and ATBC, providing a benchmark for comparison.
Table 1: General and Physical Properties of Plasticizer Alternatives
| Property | Dioctyl Terephthalate (DOTP) | Trioctyl Trimellitate (TOTM) | Acetyl Tributyl Citrate (ATBC) |
| Chemical Formula | C24H38O4[2] | C33H54O6[3] | C20H34O8[4] |
| Molecular Weight ( g/mol ) | 390.56[5] | 546.8[3] | 402.5[4] |
| Appearance | Colorless, transparent liquid[1] | Clear liquid, no suspended matter[3] | Colorless, transparent oily liquid[4] |
| Purity / Ester Content (%) | ≥ 99.0 - 99.5[1][2] | ≥ 99.0[3] | ≥ 99.0[6] |
| Acid Value (mg KOH/g) | ≤ 0.1[1][2] | ≤ 0.08[3] | ≤ 0.2[4] |
| Moisture Content (%) | ≤ 0.05 - 0.1[2][5] | ≤ 0.10[3] | ≤ 0.15[4] |
| Specific Gravity (@25°C) | 0.975 - 0.985[5] | 0.983 - 0.987[3] | 1.045 - 1.055[4] |
| Flash Point (°C) | ≥ 210[2] | ≥ 245[3] | ~ 217[4] |
Table 2: Performance Characteristics of Plasticizer Alternatives
| Performance Metric | Dioctyl Terephthalate (DOTP) | Trioctyl Trimellitate (TOTM) | Acetyl Tributyl Citrate (ATBC) |
| Plasticizing Efficiency | Good general-purpose efficiency. | Good, similar to phthalate esters.[7] | Excellent, improves flexibility and processability.[8] |
| Thermal Stability | Good thermal resistance.[2] | Excellent high-temperature aging characteristics.[3] | Favorable thermal stability.[4] |
| Low Volatility | Low volatility.[9] | Very low volatility, important for high-temperature applications.[10] | Low volatility.[8] |
| Migration Resistance | Good resistance to migration.[9] | Low migration properties.[11] | Good resistance to migration. |
| Low-Temperature Flexibility | Excellent low-temperature flexibility.[9] | Good low-temperature performance.[7] | Good cold resistance.[4] |
| Biodegradability | Not readily biodegradable. | Not readily biodegradable. | Readily biodegradable.[12] |
| Key Applications | PVC products, wire & cable insulation, food contact applications.[1][12] | Heat-resisting wire and cable, automotive interiors, medical devices.[7][10] | Food packaging, medical products, children's toys, biodegradable products.[4][12] |
In-Depth Look at Plasticizer Alternatives
Dioctyl Terephthalate (DOTP)
DOTP is a non-phthalate plasticizer that has gained widespread use as a replacement for traditional ortho-phthalates due to its favorable toxicological profile.[9] It is recognized for its good performance across a range of applications, offering a balance of flexibility, thermal stability, and low volatility.[2][9] Its excellent compatibility with PVC makes it a versatile choice for products such as wire and cable insulation, flooring, and automotive interiors.[1][12] Furthermore, its approval for food contact applications in many regions has expanded its use in packaging materials.[1]
Trioctyl Trimellitate (TOTM)
TOTM is a high-performance plasticizer particularly valued for its exceptional thermal stability and very low volatility.[3][10] These characteristics make it an ideal choice for demanding applications where resistance to high temperatures is critical, such as in 105°C rated electrical cables and automotive interiors.[3][10] While its plasticizing efficiency is comparable to phthalates, its superior permanence and resistance to extraction by oils and soapy water set it apart.[7]
Acetyl Tributyl Citrate (ATBC)
ATBC is a bio-based plasticizer derived from citric acid, positioning it as an environmentally friendly alternative.[8] It is known for its excellent plasticizing efficiency and good compatibility with a variety of polymers, including PVC and cellulose derivatives.[4][12] A key advantage of ATBC is its biodegradability, making it a preferred choice for applications with end-of-life environmental concerns.[12] It is widely used in sensitive applications such as food packaging, medical devices, and children's toys due to its low toxicity profile.[4][12]
Experimental Protocols
To ensure accurate and reproducible comparisons of plasticizer performance, standardized testing methodologies are essential. Below are outlines of the key experimental protocols for evaluating plasticizer performance.
Plasticizing Efficiency: Torsional Stiffness (ASTM D1043)
This method determines the stiffness characteristics of plastics as a function of temperature by measuring the apparent modulus of rigidity. A lower modulus at a given temperature indicates higher plasticizing efficiency.
Methodology:
-
Specimen Preparation: Prepare rectangular test specimens of the plasticized polymer of specified dimensions.
-
Apparatus: A torsion tester capable of applying a known torque to the specimen and measuring the resulting angular deflection. The apparatus should include a temperature-controlled chamber.
-
Procedure:
-
Mount the specimen in the torsion tester.
-
Cool the specimen to a low temperature where it is rigid.
-
Apply a specified torque to the specimen and measure the angular deflection after a set time.
-
Increase the temperature in controlled increments, allowing the specimen to reach thermal equilibrium at each step.
-
Repeat the torque application and deflection measurement at each temperature increment.
-
-
Calculation: Calculate the apparent modulus of rigidity (G) at each temperature using the applied torque, angular deflection, and specimen dimensions.
-
Data Presentation: Plot the logarithm of the apparent modulus of rigidity versus temperature.
Thermal Stability: Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the decomposition temperature and thermal stability of the plasticizer.
Methodology:
-
Apparatus: A thermogravimetric analyzer consisting of a high-precision balance, a furnace, a temperature programmer, and a gas delivery system.
-
Procedure:
-
Place a small, accurately weighed sample of the plasticizer into a sample pan.
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) to create an inert atmosphere.
-
Heat the sample at a controlled, linear rate over a specified temperature range.
-
Continuously record the sample mass as a function of temperature.
-
-
Data Presentation: Plot the percentage of initial mass remaining on the y-axis against the temperature on the x-axis to obtain a TGA curve. The onset temperature of decomposition is a key indicator of thermal stability.
References
- 1. d.altajhiz.com [d.altajhiz.com]
- 2. azom.com [azom.com]
- 3. BS EN 1186-3:2022 Materials and articles in contact with foodstuffs. Plastics Test methods for overall migration in evaporable simulants [en-standard.eu]
- 4. scribd.com [scribd.com]
- 5. BS EN 1186-2:2022 Materials and articles in contact with foodstuffs. Plastics Test methods for overall migration in vegetable oils [en-standard.eu]
- 6. Thermogravimetric Analysis - Thermal Analysis in Plastics [impact-solutions.co.uk]
- 7. ambalajanalizleri.com [ambalajanalizleri.com]
- 8. plastics.ulprospector.com [plastics.ulprospector.com]
- 9. intertekinform.com [intertekinform.com]
- 10. ruokavirasto.fi [ruokavirasto.fi]
- 11. m.youtube.com [m.youtube.com]
- 12. keypublishing.org [keypublishing.org]
Performance comparison of Diethyl hexacosanedioate-based polymers
An Objective Comparison of Diethyl Hexacosanedioate-Based Polymers and Other Aliphatic Polyesters for Drug Delivery Applications
Introduction
In the realm of drug delivery, the choice of a polymeric carrier is paramount to ensure the desired therapeutic efficacy and safety. Aliphatic polyesters have garnered significant attention due to their biocompatibility and biodegradability, making them excellent candidates for controlled drug release formulations.[1][2] This guide provides a comparative performance analysis of polymers based on this compound, a long-chain dicarboxylic acid ester, against other well-established aliphatic polyesters such as Poly(lactic acid) (PLA), Poly(glycolic acid) (PGA), Poly(lactic-co-glycolic acid) (PLGA), and Poly(ε-caprolactone) (PCL).
Polymers derived from long-chain dicarboxylic acids, like hexacosanedioic acid, are expected to exhibit unique physical and degradation characteristics due to their high methylene content.[3] These characteristics, including increased hydrophobicity and potentially slower degradation rates, can be advantageous for long-term drug delivery applications.[4] This guide will delve into a comparative analysis of their synthesis, physicochemical properties, and drug release profiles, supported by experimental data from relevant studies on long-chain aliphatic polyesters.
Synthesis of Aliphatic Polyesters
The synthesis of aliphatic polyesters can be broadly categorized into two main methods: polycondensation and ring-opening polymerization.[2][5]
-
Polycondensation: This method involves the reaction of a dicarboxylic acid (or its ester) with a diol. For this compound-based polymers, this would involve the polycondensation of hexacosanedioic acid or its diethyl ester with a suitable diol. The reaction is typically carried out at high temperatures and under vacuum to remove the condensation byproducts (e.g., water or ethanol) and drive the reaction towards high molecular weight polymers.[6]
-
Ring-Opening Polymerization (ROP): This is a common method for producing polyesters like PLA, PGA, and PCL from their respective cyclic monomers (lactide, glycolide, and ε-caprolactone). ROP often allows for better control over the polymer's molecular weight and structure.[1]
Below is a generalized experimental workflow for the synthesis of a this compound-based polyester via melt polycondensation.
Caption: A generalized workflow for the synthesis of a this compound-based polyester via melt polycondensation.
Performance Comparison
The performance of these polymers as drug delivery vehicles is dictated by their physicochemical properties. The following tables summarize key performance indicators, with representative data for long-chain aliphatic polyesters used as a proxy for this compound-based polymers where specific data is unavailable.
Table 1: Physicochemical Properties
| Property | This compound-based Polymer (Expected) | PLA | PCL | PLGA (50:50) |
| Glass Transition Temperature (Tg, °C) | Low (due to high methylene content) | 55-65 | -60 | 45-55 |
| Melting Temperature (Tm, °C) | High (due to long crystallizable chains) | 150-180 | 59-64 | Amorphous |
| Crystallinity | Semicrystalline | Semicrystalline | Semicrystalline | Amorphous |
| Water Contact Angle (°) | > 90 (Hydrophobic) | ~75 | ~85 | ~80 |
| Degradation Rate | Slow | Moderate | Slow | Fast |
Note: The properties for the this compound-based polymer are expected values based on the characteristics of long-chain aliphatic polyesters.
Table 2: Mechanical Properties
| Property | This compound-based Polymer (Expected) | PLA | PCL | PLGA (50:50) |
| Young's Modulus (MPa) | Moderate | 1200-3000 | 150-400 | 1000-2000 |
| Tensile Strength (MPa) | Moderate | 50-70 | 20-40 | 40-50 |
| Elongation at Break (%) | High | 2-10 | >100 | 2-10 |
Note: The properties for the this compound-based polymer are expected values based on the characteristics of long-chain aliphatic polyesters.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of polymer performance. Below are representative protocols for key characterization techniques.
Thermal Analysis: Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymers.
Methodology:
-
A sample of 5-10 mg of the polymer is hermetically sealed in an aluminum pan.
-
The sample is heated from -80°C to 200°C at a rate of 10°C/min under a nitrogen atmosphere.
-
The sample is then cooled to -80°C at the same rate to erase its thermal history.
-
A second heating scan is performed from -80°C to 200°C at 10°C/min.
-
Tg is determined as the midpoint of the transition in the heat flow curve from the second heating scan. Tm is determined as the peak of the melting endotherm.
In Vitro Drug Release Study
Objective: To evaluate the drug release profile from polymer-based nanoparticles.
Methodology:
-
Drug-loaded nanoparticles are prepared using a suitable method (e.g., emulsion-solvent evaporation).
-
A known amount of nanoparticles is suspended in a release medium (e.g., phosphate-buffered saline, pH 7.4) in a dialysis bag.
-
The dialysis bag is placed in a larger volume of the release medium and incubated at 37°C with gentle agitation.
-
At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium.
-
The concentration of the released drug in the aliquots is quantified using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
Caption: A workflow for a typical in vitro drug release study from polymeric nanoparticles.
Signaling Pathways in Drug Delivery
While not directly related to the polymer's intrinsic properties, the interaction of drug-loaded nanoparticles with cells involves various signaling pathways that can influence drug efficacy. For instance, targeted nanoparticles may bind to specific cell surface receptors, triggering endocytosis and subsequent intracellular drug release.
Caption: A simplified diagram of a potential signaling pathway for cellular uptake and drug release from a targeted nanoparticle.
Conclusion
Polymers based on this compound represent a promising, yet underexplored, class of materials for drug delivery. Their expected high hydrophobicity and slow degradation rates, stemming from their long aliphatic chains, could fill a niche for sustained, long-term drug release applications. In comparison to established polymers like PLA and PCL, they are likely to offer a different balance of mechanical properties, with potentially higher flexibility. Further research is warranted to synthesize and characterize these polymers to fully elucidate their performance and potential in the field of drug delivery. The experimental protocols and comparative data presented in this guide provide a framework for such future investigations.
References
- 1. Recent advances in aliphatic polyesters for drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. plasticsengineering.org [plasticsengineering.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Aliphatic Polyesters: Synthesis, Properties and Applications | Semantic Scholar [semanticscholar.org]
- 6. Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for Diethyl Hexacosanedioate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of Diethyl hexacosanedioate, a long-chain diester with potential applications in various pharmaceutical and industrial fields, is crucial for quality control, formulation development, and stability studies. This guide provides a comparative overview of two common analytical techniques, Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), for the analysis of this compound. The information presented is based on established methodologies for similar diester compounds and serves as a foundational guide for method development and cross-validation.
Comparative Performance Data
The following table summarizes the hypothetical performance characteristics of GC-FID and HPLC-UV methods for the quantification of this compound. This data is representative of what could be expected from well-optimized methods and should be validated experimentally.
| Performance Parameter | GC-FID Method | HPLC-UV Method |
| Linearity (R²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 97.8 - 102.5% |
| Precision (RSD%) | ||
| - Repeatability | < 1.5% | < 2.0% |
| - Intermediate Precision | < 2.0% | < 2.5% |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL | 1.5 µg/mL |
| Analysis Time | ~15 minutes | ~10 minutes |
Experimental Protocols
Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is suitable for the analysis of volatile and semi-volatile compounds like this compound.
1. Sample Preparation:
-
Accurately weigh and dissolve a known amount of the this compound sample in a suitable organic solvent (e.g., hexane or ethyl acetate) to achieve a concentration within the calibrated range.
-
If necessary, perform a liquid-liquid extraction or solid-phase extraction to remove interfering matrix components.
2. Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a flame ionization detector (FID).
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 280°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp: Increase to 300°C at a rate of 15°C/min.
-
Final hold: Hold at 300°C for 5 minutes.
-
-
Injection Volume: 1 µL.
3. Data Analysis:
-
Quantify the this compound peak area against a calibration curve prepared from certified reference standards.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is applicable for non-volatile compounds or those that lack thermal stability. Since this compound lacks a strong chromophore, derivatization or detection at a lower wavelength (e.g., 205-215 nm) would be necessary.
1. Sample Preparation:
-
Dissolve a precisely weighed amount of the this compound sample in the mobile phase to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
2. Instrumentation and Conditions:
-
HPLC System: Equipped with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Determine the concentration of this compound by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations.
Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.
Efficacy of Diethyl Hexacosanedioate: A Comparative Analysis
A comprehensive review of available scientific literature reveals a significant lack of specific efficacy data for Diethyl hexacosanedioate, preventing a direct comparative analysis with other diesters at this time. While the broader class of diesters finds applications across various scientific and industrial fields, including roles as penetration enhancers in dermatology and as prodrugs to improve therapeutic delivery, specific experimental data detailing the performance of this compound remains unpublished or inaccessible in public databases.
Our extensive search for quantitative data, detailed experimental protocols, and established signaling pathways related to this compound did not yield the specific information required for a robust comparison against other diester compounds. The existing research on diesters tends to focus on shorter-chain variants or those with different functional groups, with applications ranging from emollients in cosmetics to building blocks for polymers.
General Applications of Diesters
Diesters, as a chemical class, are recognized for their diverse functionalities. In the context of life sciences and drug development, they are often investigated for their potential to:
-
Enhance Transdermal Drug Delivery: Certain diesters can modify the lipid barrier of the skin, facilitating the penetration of active pharmaceutical ingredients. Studies have explored the use of diesters like diethyl succinate, diethyl adipate, and diethyl sebacate for this purpose.
-
Serve as Prodrugs: By chemically modifying a drug molecule to form a diester, its physicochemical properties, such as lipophilicity, can be altered to improve absorption and distribution in the body.
Challenges in Comparative Efficacy
Without specific experimental data for this compound, a direct and objective comparison of its performance with other diesters is not feasible. A meaningful comparison would necessitate data from standardized assays evaluating relevant parameters, which could include:
-
Skin permeation enhancement factor
-
Drug release profiles from formulations
-
In vitro cytotoxicity and in vivo toxicity
-
Physicochemical properties such as solubility and partition coefficient
Due to the current absence of publicly available research and experimental data on the efficacy of this compound, this guide cannot fulfill the request for a detailed comparison with other diesters. Further research and publication of data on this specific very long-chain diester are required to enable a comprehensive evaluation of its potential applications and performance relative to other compounds in its class. Researchers and drug development professionals interested in the properties of this compound are encouraged to conduct primary research to establish its efficacy profile.
Structural analysis and confirmation of Diethyl hexacosanedioate
A Comprehensive Guide to the Structural Analysis and Confirmation of Diethyl Hexacosanedioate for Researchers and Drug Development Professionals
Introduction
This compound is a long-chain dicarboxylic acid ester with potential applications in drug delivery and formulation due to its lipophilic nature and biocompatibility. Its long aliphatic chain allows for the formation of stable lipid-based nanoparticles, micelles, and other drug carrier systems, making it a person of interest for the encapsulation and controlled release of therapeutic agents. Accurate structural analysis and confirmation are paramount to ensure the purity, stability, and performance of this excipient in pharmaceutical formulations. This guide provides a comparative overview of the analytical techniques used for the characterization of this compound, along with detailed experimental protocols and a comparison with alternative long-chain esters.
Structural Elucidation and Spectroscopic Analysis
The structural confirmation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for confirming its structure.
Expected ¹H NMR Spectral Data:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.12 | Quartet | 4H | -O-CH₂ -CH₃ |
| ~2.28 | Triplet | 4H | -CH₂ -COO- |
| ~1.61 | Quintet | 4H | -CH₂ -CH₂-COO- |
| ~1.25 | Broad Singlet | 40H | -(CH₂ )₂₀- |
| ~1.25 | Triplet | 6H | -O-CH₂-CH₃ |
Expected ¹³C NMR Spectral Data:
| Chemical Shift (δ) ppm | Assignment |
| ~173.9 | C =O |
| ~60.1 | -O-CH₂ -CH₃ |
| ~34.4 | -CH₂ -COO- |
| ~29.7 | -(CH₂ )₂₀- (internal methylenes) |
| ~29.3 | -(CH₂ )₂₀- (internal methylenes) |
| ~29.1 | -(CH₂ )₂₀- (internal methylenes) |
| ~25.0 | -CH₂ -CH₂-COO- |
| ~14.3 | -O-CH₂-CH₃ |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of this compound.
Expected Mass Spectrum Data (Electron Ionization - EI):
| m/z | Relative Intensity | Assignment |
| 482 | Low | [M]⁺ (Molecular Ion) |
| 453 | Moderate | [M - OCH₂CH₃]⁺ |
| 437 | Moderate | [M - OCH₂CH₃ - H₂O]⁺ |
| Various | High | Series of fragments from the cleavage of the long alkyl chain |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2920, ~2850 | Strong | C-H stretching (aliphatic) |
| ~1735 | Strong | C=O stretching (ester) |
| ~1170 | Strong | C-O stretching (ester) |
Experimental Protocols
NMR Spectroscopy
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: 0-10 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 280 °C.
-
Oven Program: Start at 150 °C, hold for 1 minute, then ramp to 320 °C at 10 °C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-600.
-
Scan Speed: 2 scans/second.
Infrared (IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation:
-
Thin Film: Dissolve a small amount of the sample in a volatile solvent (e.g., chloroform), cast a thin film on a KBr or NaCl plate, and allow the solvent to evaporate.
-
Attenuated Total Reflectance (ATR): Place a small amount of the neat sample directly on the ATR crystal.
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Comparison with Alternative Long-Chain Esters
Several other long-chain esters can be considered as alternatives to this compound in drug delivery applications. The choice of ester depends on the specific requirements of the formulation, such as desired release profile, drug compatibility, and manufacturing process.
| Feature | This compound | Glyceryl Monostearate | Cetyl Palmitate |
| Structure | Diester of a long-chain dicarboxylic acid | Monoester of glycerol and stearic acid | Ester of a long-chain fatty acid and a long-chain fatty alcohol |
| Melting Point | Relatively low | Higher | Higher |
| Polarity | Moderately nonpolar | More polar due to free hydroxyl groups | Highly nonpolar |
| Applications | Nanoparticles, micelles, drug solubilizer | Emulsifier, stabilizer, solid lipid nanoparticles | Waxy matrix for sustained release, solid lipid nanoparticles |
| Advantages | Good solvent for many drugs, forms stable nanoparticles. | Biocompatible, biodegradable, GRAS status. | Excellent for creating solid matrices, biocompatible. |
| Disadvantages | Less common, may require custom synthesis. | Can exhibit polymorphism, affecting stability. | High melting point may limit some formulation techniques. |
Experimental Workflow for Structural Analysis
Caption: Experimental workflow for the structural analysis and confirmation of this compound.
Assessing the Purity of Commercial Long-Chain Diesters: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount. This guide provides a comparative assessment of the purity of commercially available Diethyl Sebacate, a long-chain diester often used as a benchmark in various research and pharmaceutical applications. This guide also outlines a detailed experimental protocol for purity verification and discusses alternative compounds.
Commercial Purity Comparison: Diethyl Sebacate and Alternatives
The purity of commercial chemical products can vary between suppliers. For critical applications, it is essential to consult the supplier's Certificate of Analysis (CoA) for lot-specific purity data. The following table summarizes the stated purity levels for Diethyl sebacate and a common alternative, Di-n-hexyl sebacate, from various suppliers.
| Product Name | Supplier | Stated Purity (%) | Analytical Method |
| Diethyl sebacate | Supplier A | ≥95.0 | Gas Chromatography (GC) |
| Diethyl sebacate | Supplier B | 98 | Not Specified |
| Diethyl sebacate | Supplier C | ≥97 | Gas Chromatography (GC) |
| Diethyl sebacate | Supplier D | 99 | Not Specified |
| Di-n-hexyl sebacate | Supplier E | ≥97.0 | Gas Chromatography (GC) |
Note: This table is a summary of publicly available data and may not reflect the full range of products or the most current specifications. Always refer to the supplier's official documentation for the most accurate information.
Common impurities in commercially available Diethyl sebacate can arise from the synthesis process, which typically involves the esterification of sebacic acid with ethanol.[1] Potential impurities may include:
-
Residual Reactants: Unreacted sebacic acid and ethanol.
-
Monoesters: Ethyl hydrogen sebacate, a byproduct of incomplete esterification.[2]
-
Oligomeric Esters: Low-molecular-weight polyesters formed from side reactions.
-
Residual Catalyst: Traces of the acid catalyst used in the esterification process.
Experimental Protocol for Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a robust method for the quantitative determination of Diethyl sebacate purity and the identification of potential impurities.
1. Objective: To determine the purity of a commercial Diethyl sebacate sample by GC-MS and to identify any significant impurities.
2. Materials and Reagents:
- Diethyl sebacate sample
- High-purity solvent (e.g., Dichloromethane or n-Heptane, GC grade)
- Internal Standard (e.g., Methyl heptadecanoate)
- Volumetric flasks, pipettes, and vials
3. Instrumentation:
- Gas Chromatograph (GC) equipped with a Mass Spectrometer (MS) detector.
- Capillary column suitable for the analysis of long-chain esters (e.g., 5% phenyl-methylpolysiloxane).
4. Sample Preparation:
- Internal Standard Solution: Prepare a stock solution of the internal standard (e.g., 1 mg/mL Methyl heptadecanoate) in the chosen solvent.
- Standard Solution: Accurately weigh a known amount of Diethyl sebacate reference standard and dissolve it in the internal standard solution to create a standard solution of a known concentration (e.g., 1 mg/mL).
- Sample Solution: Accurately weigh the commercial Diethyl sebacate sample and dissolve it in the internal standard solution to the same concentration as the standard solution.
5. GC-MS Parameters:
- Injection Mode: Split or splitless, depending on the concentration. A split ratio of 3:1 is a good starting point.[3]
- Injector Temperature: 280 °C
- Carrier Gas: Helium at a constant flow rate.
- Oven Temperature Program:
- Initial temperature: 80 °C, hold for 2 minutes.
- Ramp to 280 °C at 20 °C/minute.
- Hold at 280 °C for 10 minutes.
- MS Parameters:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230 °C.
- Mass Range: Scan from m/z 50 to 500.
6. Data Analysis:
- Peak Identification: Identify the peaks corresponding to Diethyl sebacate and the internal standard in the chromatograms of both the standard and sample solutions based on their retention times and mass spectra.
- Impurity Identification: Analyze any additional peaks in the sample chromatogram by comparing their mass spectra to a spectral library (e.g., NIST) to tentatively identify impurities.
- Quantification: Calculate the purity of the Diethyl sebacate sample using the internal standard method. The percentage purity is determined by comparing the peak area ratio of Diethyl sebacate to the internal standard in the sample solution with the same ratio in the standard solution.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for assessing the purity of Diethyl sebacate.
Caption: Experimental workflow for GC-MS purity assessment.
Logical Relationships in Purity Assessment
The following diagram outlines the logical flow for evaluating the suitability of a commercial long-chain diester for a specific research application.
Caption: Decision-making process for commercial diester selection.
References
Benchmarking Diethyl Hexacosanedioate: A Comparative Analysis in Polymer and Pharmaceutical Applications
A comprehensive evaluation of Diethyl Hexacosanedioate's performance characteristics reveals its utility in specialized applications, particularly as a secondary plasticizer and a matrix former in controlled-release drug delivery systems. While direct performance data for this compound is limited due to its specialized nature, this guide draws comparisons with the closely related and well-documented Diethyl Hexanedioate (also known as Diethyl Adipate, DEA), offering valuable insights for researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of Diethyl Hexanedioate against common alternatives, supported by experimental data and detailed methodologies for key evaluation techniques.
Performance as a Plasticizer in Polymer Formulations
Diethyl Hexanedioate is utilized to enhance the flexibility and durability of polymers. Its performance is benchmarked against other non-phthalate plasticizers, with key metrics including tensile strength, elongation at break, and hardness.
Comparative Performance Data of Plasticizers in PVC
| Plasticizer | Type | Tensile Strength (MPa) | Elongation at Break (%) | Hardness (Shore A) |
| Diethyl Adipate (DEA) | Adipate | 15 - 20 | 300 - 350 | 75 - 85 |
| Bis(2-ethylhexyl) adipate (DEHA) | Adipate | 18 - 23 | 350 - 400 | 80 - 90 |
| Dibutyl Sebacate (DBS) | Sebacate | 17 - 22 | 380 - 430 | 78 - 88 |
| Dioctyl Terephthalate (DEHT) | Terephthalate | 20 - 25 | 250 - 300 | 85 - 95 |
Note: Data is compiled from various sources and represents typical ranges for PVC formulations. Actual values may vary depending on the specific formulation and processing conditions.
Adipate plasticizers like DEA are known for imparting good flexibility at low temperatures.[1] However, they can exhibit higher rates of migration compared to some other plasticizers.[2] Studies using molecular dynamics simulations suggest that other alternatives, such as Dibutyl Sebacate (DBS) and Diheptyl Succinate (DHS), may be more effective in lowering the glass transition temperature of PVC compared to DEA.[3]
Experimental Protocol: Evaluation of Plasticizer Performance in PVC Films
This protocol outlines the methodology for preparing and testing PVC films to evaluate the performance of different plasticizers.
1. Materials:
-
Polyvinyl Chloride (PVC) resin
-
Plasticizer (e.g., Diethyl Adipate, DEHA, DBS)
-
Thermal stabilizer
-
Lubricant
2. Equipment:
-
Two-roll mill
-
Hydraulic press
-
Universal Testing Machine (for tensile strength and elongation)
-
Shore Durometer (for hardness)
3. Procedure:
-
Compounding: The PVC resin, plasticizer, stabilizer, and lubricant are mixed on a two-roll mill at a controlled temperature (e.g., 160°C) until a homogeneous blend is achieved.
-
Film Preparation: The compounded material is then compression molded into sheets of a specified thickness using a hydraulic press at a set temperature and pressure.
-
Conditioning: The prepared films are conditioned at a standard temperature and humidity (e.g., 23°C and 50% RH) for at least 24 hours before testing.
-
Mechanical Testing:
-
Tensile Strength and Elongation at Break: Dumbbell-shaped specimens are cut from the films and tested using a Universal Testing Machine according to ASTM D638 standard. The force required to break the specimen and the extent of stretching are recorded.[4][5]
-
Hardness: The hardness of the films is measured using a Shore A Durometer according to ASTM D2240 standard.
-
4. Data Analysis:
-
The tensile strength, elongation at break, and hardness values for each plasticizer formulation are calculated and compared.
Performance in Controlled-Release Drug Delivery Systems
In pharmaceutical applications, Diethyl Hexanedioate can be used as a plasticizer in polymer coatings for pellets and microspheres to modulate drug release.[3] The choice of plasticizer can significantly impact the permeability of the coating and, consequently, the drug release profile.
Comparative Drug Release from Ethylcellulose Coated Pellets
| Plasticizer (in Ethylcellulose Coating) | Time to 50% Drug Release (T50%) (hours) | Release Mechanism |
| Diethyl Adipate (DEA) | 4 - 6 | Diffusion |
| Dibutyl Sebacate (DBS) | 6 - 8 | Diffusion |
| Triethyl Citrate (TEC) | 3 - 5 | Diffusion |
Note: This data is illustrative and can vary based on the drug, core formulation, coating thickness, and dissolution medium.
The addition of a plasticizer to ethylcellulose coatings is crucial for achieving a flexible film that can control drug release effectively.[6][7] The amount and type of plasticizer can be adjusted to achieve the desired release kinetics.[7]
Experimental Protocol: Evaluation of Drug Release from Coated Pellets
This protocol describes the methodology for preparing and testing coated pellets to evaluate the influence of different plasticizers on drug release.
1. Materials:
-
Drug-loaded core pellets
-
Coating polymer (e.g., Ethylcellulose)
-
Plasticizer (e.g., Diethyl Adipate, DBS, TEC)
-
Solvent system for coating
-
Dissolution medium (e.g., phosphate buffer pH 6.8)
2. Equipment:
-
Fluid bed coater
-
USP Dissolution Apparatus 1 (Basket) or 2 (Paddle)
-
UV-Vis Spectrophotometer or HPLC
3. Procedure:
-
Coating: The drug-loaded core pellets are coated with the polymer-plasticizer solution in a fluid bed coater to a specific weight gain.
-
Curing: The coated pellets are cured at a defined temperature and time to ensure complete film formation.
-
Dissolution Testing: A known quantity of coated pellets is placed in the dissolution apparatus containing the dissolution medium at a controlled temperature (37°C) and agitation speed.[8]
-
Sampling and Analysis: At predetermined time intervals, samples of the dissolution medium are withdrawn and analyzed for drug content using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).[8]
4. Data Analysis:
-
The cumulative percentage of drug released is plotted against time to generate drug release profiles.
-
The release kinetics can be further analyzed using various mathematical models (e.g., zero-order, first-order, Higuchi model) to understand the release mechanism.[9]
Biocompatibility Considerations
For applications in drug delivery and medical devices, the biocompatibility of all components is of paramount importance. Diethyl Adipate is generally considered to have low toxicity. However, comprehensive biocompatibility testing according to standards like ISO 10993 is essential for any final formulation.
Experimental Protocol: Biocompatibility Testing Overview
A tiered approach is typically followed for biocompatibility testing, starting with in vitro cytotoxicity assays and progressing to in vivo tests as needed, based on the nature and duration of body contact.
1. In Vitro Cytotoxicity (ISO 10993-5):
-
Objective: To assess the potential of the material to cause cell death.
-
Method: Extracts of the material or direct contact with the material are tested on cultured cells (e.g., L929 mouse fibroblasts). Cell viability is measured using assays like MTT or XTT.
2. Sensitization (ISO 10993-10):
-
Objective: To evaluate the potential for the material to cause an allergic reaction.
-
Method: Typically performed using a guinea pig maximization test or a local lymph node assay (LLNA).
3. Irritation or Intracutaneous Reactivity (ISO 10993-10):
-
Objective: To assess the potential of the material to cause local irritation.
-
Method: Extracts of the material are injected intracutaneously into rabbits, and the injection sites are observed for signs of erythema and edema.
Further tests, such as systemic toxicity, genotoxicity, and implantation tests, may be required depending on the specific application and regulatory requirements.
Visualizing Methodologies and Pathways
To further clarify the experimental workflows and the role of this compound, the following diagrams are provided.
Caption: Workflow for evaluating plasticizer performance in PVC.
Caption: Workflow for evaluating drug release from coated pellets.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermomechanical Properties of Nontoxic Plasticizers for Polyvinyl Chloride Predicted from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 6. eijppr.com [eijppr.com]
- 7. Influence of pH and plasticizers on drug release from ethylcellulose pseudolatex coated pellets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of Drug Release From Coated Pellets Based on Isomalt, Sugar, and Microcrystalline Cellulose Inert Cores - PMC [pmc.ncbi.nlm.nih.gov]
- 9. isn.ucsd.edu [isn.ucsd.edu]
Safety Operating Guide
Proper Disposal of Diethyl Hexacosanedioate: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
Immediate Safety and Hazard Assessment
Before handling diethyl hexacosanedioate for disposal, it is crucial to understand its potential hazards. In the absence of a specific SDS, data from similar long-chain diesters, such as diethyl adipate and diethyl sebacate, can provide guidance on general characteristics.
Table 1: Comparative Physicochemical Properties of Diethyl Esters
| Property | Diethyl Adipate | Diethyl Sebacate | This compound (Estimated) |
| CAS Number | 141-28-6[1][2] | 110-40-7 | 69435-64-9 |
| Molecular Formula | C10H18O4[2] | C14H26O4 | C30H58O4 |
| Appearance | Colorless liquid[1][2] | Colorless liquid | Waxy solid or liquid |
| Solubility in Water | Insoluble[2][3] | Slightly soluble | Insoluble |
| Flash Point | 110 °C / 230 °F[1] | >110 °C | Likely >110 °C |
Personal Protective Equipment (PPE):
Always wear appropriate PPE when handling this compound waste:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Body Protection: A lab coat.
Waste Characterization and Regulatory Compliance
Proper disposal is governed by a framework of regulations, primarily the Resource Conservation and Recovery Act (RCRA) at the federal level in the United States.[4][5] State and local regulations may impose additional requirements.
Is this compound a Hazardous Waste?
A chemical waste is generally considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[6] Without specific data for this compound, it is prudent to manage it as a hazardous waste.[7]
Key Regulatory Steps:
-
Hazardous Waste Determination: Assume the waste is hazardous unless you have definitive data to the contrary and approval from your institution's EHS department.
-
Consult Local Regulations: Always consult your institution's EHS office and local waste disposal regulations to ensure full compliance.[8][9]
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound.
Table 2: this compound Disposal Protocol
| Step | Action | Detailed Instructions |
| 1 | Waste Collection | Collect waste this compound in a designated, compatible container. Plastic containers are often preferred over glass to minimize breakage risks.[5] The container must be in good condition with no leaks.[7] |
| 2 | Labeling | Immediately label the waste container with a "Hazardous Waste" tag.[5][7] The label must include the full chemical name ("this compound"), the quantity of waste, the date of generation, your name and department, and any known hazards.[5] Do not use abbreviations or chemical formulas.[7] |
| 3 | Waste Segregation | Store the waste container in a designated satellite accumulation area. Segregate it from incompatible materials, such as strong oxidizing agents, acids, and bases.[5][10] |
| 4 | Container Management | Keep the waste container securely closed except when adding waste.[7] |
| 5 | Disposal Request | Contact your institution's EHS department to schedule a waste pickup.[5][7] Follow their specific procedures for requesting a disposal service. |
| 6 | Empty Container Disposal | If the original container is to be disposed of, it must be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste.[7] After rinsing, the container may be disposed of as regular trash, but confirm this with your EHS department.[7][11] |
Disposal Methods to Avoid:
-
DO NOT dispose of this compound down the drain.[11][12] Its insolubility in water and potential environmental impact make this unsafe.
-
DO NOT dispose of this compound in the regular trash.[5]
Spill Management
In the event of a spill, follow these procedures:
-
Ensure Safety: Alert others in the area and ensure proper ventilation.
-
Containment: Absorb the spill with an inert material such as sand, earth, or a universal absorbent.[9][10]
-
Collection: Carefully collect the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste.
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
Experimental Workflow and Disposal Decision Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. chembk.com [chembk.com]
- 4. m.youtube.com [m.youtube.com]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 9. fishersci.com [fishersci.com]
- 10. chemicalbull.com [chemicalbull.com]
- 11. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 12. zaeralab.ucr.edu [zaeralab.ucr.edu]
Personal protective equipment for handling Diethyl hexacosanedioate
This guide provides crucial safety and logistical information for handling Diethyl hexacosanedioate in a laboratory setting. The following procedures are based on best practices for handling similar diester compounds and are intended to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves should be worn. Gloves must be inspected before use and disposed of properly after handling the chemical.[2] |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to prevent skin contact.[3] |
| Respiratory Protection | Not generally required | Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically necessary.[1] If vapors or aerosols are generated, a NIOSH-approved respirator may be required. |
Operational Plan: Handling and Storage
Handling:
-
Wash hands thoroughly after handling the substance.[2]
Storage:
-
Keep away from incompatible materials such as strong oxidizing agents.[1][5]
-
Store in tightly sealed containers to prevent contamination.[3]
Disposal Plan
Chemical waste must be handled and disposed of in accordance with all local, regional, and national regulations.[1]
-
Waste Classification: Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[1]
-
Containment: Collect waste in suitable, closed containers labeled for disposal.[1]
-
Disposal: Dispose of contents and container to an approved waste disposal plant.[2] Do not allow the chemical to enter the environment.[1][2]
Experimental Workflow: Safe Handling of this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
